molecular formula C8H8ClNO2 B2950100 Methyl 2-(5-chloropyridin-2-YL)acetate CAS No. 1181210-76-3

Methyl 2-(5-chloropyridin-2-YL)acetate

Cat. No.: B2950100
CAS No.: 1181210-76-3
M. Wt: 185.61
InChI Key: FNPKADVOKNOAOU-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloropyridin-2-YL)acetate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-chloropyridin-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-chloropyridin-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-chloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPKADVOKNOAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(5-chloropyridin-2-yl)acetate: Structural Dynamics, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(5-chloropyridin-2-yl)acetate (CAS: 1181210-76-3) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry, agrochemical development, and complex heterocyclic synthesis [1]. Its unique structural topology—combining an electron-deficient pyridine core, a halogen substituent, and an enolizable ester moiety—confers distinct, orthogonal reactivity. This whitepaper provides an in-depth analysis of its bonding characteristics, physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Structural Topology

Understanding the baseline physical parameters of a building block is critical for predicting its behavior in complex reaction matrices. The quantitative data for Methyl 2-(5-chloropyridin-2-yl)acetate is summarized in Table 1 [1, 2].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
IUPAC Name Methyl 2-(5-chloropyridin-2-yl)acetateDefines the exact substitution pattern.
CAS Number 1181210-76-3Standardized registry identifier.
Molecular Formula C8H8ClNO2Indicates a high degree of unsaturation.
Molecular Weight 185.61 g/mol Low molecular weight, ideal for API fragment-based design.
Estimated pKa (α-CH2) ~16–18 (in DMSO)Highly acidic for a carbon acid; easily deprotonated by standard bases [4].
SMILES COC(=O)Cc1ncc(Cl)cc1Computational representation for in silico modeling.

Electronic Effects and Bonding Dynamics

The synthetic utility of Methyl 2-(5-chloropyridin-2-yl)acetate is dictated by the precise electronic interplay between its functional groups.

  • The Pyridine Core: The nitrogen atom in the aromatic ring exerts a strong electron-withdrawing effect (both inductive, -I, and mesomeric, -M) on the ring carbons. This renders the ring highly resistant to electrophilic aromatic substitution (SEAr) but highly susceptible to nucleophilic attack.

  • The 5-Chloro Substituent: The chlorine atom at the C5 position further depletes electron density from the ring via inductive withdrawal (-I). While halogens possess a resonance-donating effect (+M), the -I effect dominates in this highly electron-deficient system. This makes the C5 position a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [3].

  • The α-Methylene Bridge: The -CH2- group is flanked by two potent electron-withdrawing groups: the pyridine ring and the methoxycarbonyl group. This dual withdrawal dramatically lowers the pKa of these protons. When deprotonated, the resulting enolate is stabilized by resonance delocalization into the ester carbonyl and by inductive stabilization from the adjacent pyridine ring[4].

ReactivityMap Pyridine Pyridine Core (Electron-Deficient) Methylene α-Methylene Bridge (High C-H Acidity) Pyridine->Methylene Inductive Withdrawal (-I) Chloro 5-Chloro Substituent (-I, +M Effects) Chloro->Pyridine Inductive Pull (-I) Ester Methyl Ester (Electrophilic Center) Methylene->Ester Enolate Delocalization Ester->Methylene Resonance Stabilization (-M)

Figure 1: Electronic reactivity map of Methyl 2-(5-chloropyridin-2-yl)acetate.

Experimental Protocols: Self-Validating Methodologies

As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead focus on the causality behind experimental choices. The following protocol describes the α-alkylation of the methylene bridge, engineered as a self-validating system to ensure trustworthiness and high yield.

Protocol: α-Alkylation via Enolate Intermediate

Objective: To selectively functionalize the α-position with an electrophile (e.g., benzyl bromide) without inducing ester hydrolysis or self-condensation (Claisen-type reactions).

Reagents Required:

  • Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Electrophile (e.g., Benzyl Bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

    • Causality: The enolate intermediate is highly sensitive to moisture, which would prematurely protonate the enolate and quench the reaction.

  • Substrate Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration) and cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature kinetically favors the rapid acid-base deprotonation over nucleophilic acyl substitution. At higher temperatures, the enolate could attack the ester carbonyl of another unreacted molecule, leading to unwanted self-condensation.

  • Base Addition: Add NaH portion-wise against a positive flow of Argon. Stir for 30 minutes at 0 °C.

    • Causality: NaH is chosen because it is a strong, non-nucleophilic base. The generation of

      
       gas drives the deprotonation to completion (Le Chatelier’s principle).
      
  • Self-Validation Check (Critical Step): Before adding the electrophile, withdraw a 0.1 mL aliquot, quench it in

    
    , and analyze via 
    
    
    
    -NMR.
    • Trustworthiness: The disappearance of the singlet at ~3.8 ppm (the α-protons) and the incorporation of deuterium confirms 100% enolate formation. This validates the system before committing the potentially expensive electrophile.

  • Electrophile Addition: Add benzyl bromide dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

    • Causality: The nucleophilic attack of the enolate onto the alkyl halide (an

      
       mechanism) requires a higher activation energy than the initial deprotonation, necessitating the warming to room temperature.
      
  • Quench and Isolation: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.

AlphaAlkylation Start Methyl 2-(5-chloropyridin-2-yl)acetate in Dry THF Base Add NaH Base at 0 °C Start->Base Enolate Enolate Intermediate (Self-Stabilized) Base->Enolate Deprotonation (-H2) Validation D2O Quench & NMR (Self-Validation) Enolate->Validation Aliquot Check Electrophile Add Electrophile (R-X) Warm to RT Enolate->Electrophile Nucleophilic Attack (SN2) Quench Quench (NH4Cl aq.) & Extract (EtOAc) Electrophile->Quench Reaction Completion

Figure 2: Step-by-step synthetic workflow for the α-alkylation of the methylene bridge.

Applications in Drug Development

The strategic placement of the 5-chloro group and the 2-acetate moiety makes this compound a privileged scaffold in drug discovery.

Synthesis of Imidazopyridines and Pyrrolopyridines: The ester group can be easily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol/aldehyde. These functional group interconversions (FGIs) allow the molecule to be cyclized into fused bicyclic systems, such as pyrrolo[2,3-b]pyridines, which are ubiquitous motifs in kinase inhibitors used in oncology.

Late-Stage Functionalization via Cross-Coupling: The C-Cl bond, while traditionally less reactive than C-Br or C-I bonds, can undergo efficient palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when paired with electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). This allows medicinal chemists to install diverse aryl or heteroaryl groups at the C5 position late in the synthetic sequence, rapidly generating structure-activity relationship (SAR) libraries [3].

References

  • National Center for Biotechnology Information. "Pyridine - Reactivity and Synthesis." PubChem Compound Summary. Available at: [Link]

  • Evans, D. A. "Bordwell pKa Table (Acidity in DMSO)." Harvard University, Department of Chemistry and Chemical Biology. Available at:[Link]

Spectroscopic Profiling and Analytical Validation Guide for Methyl 2-(5-chloropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Overview

Methyl 2-(5-chloropyridin-2-yl)acetate (CAS: 1181210-76-3) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it features an electron-deficient 5-chloropyridine ring conjugated with a methyl acetate moiety at the C-2 position. The presence of the halogen atom and the ester functional group makes this molecule an excellent candidate for cross-coupling reactions and nucleophilic acyl substitutions.

As a Senior Application Scientist, I approach the structural validation of this compound not merely as a checklist of analytical techniques, but as a cohesive, self-validating system. This whitepaper details the exact spectroscopic parameters (NMR, FT-IR, and LC-MS) required to unequivocally confirm the identity and purity of this molecule, explaining the fundamental causality behind each analytical response.

Analytical Workflow & Logical Causality

To achieve absolute structural certainty, orthogonal analytical techniques must be employed. Relying on a single modality introduces the risk of false positives due to isobaric impurities or structural isomers. Our workflow leverages Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier Transform Infrared (FT-IR) for functional group verification, and Mass Spectrometry (MS) for isotopic and exact mass confirmation.

Workflow A Sample Prep (Analyte) B 1H & 13C NMR (Connectivity) A->B C FT-IR (ATR) (Functional Groups) A->C D LC-MS (ESI+) (Exact Mass) A->D E Structural Validation B->E C->E D->E

Fig 1: Orthogonal multi-modal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Spin System Causality

The ¹H NMR spectrum of the 5-chloropyridin-2-yl scaffold is defined by a distinct AMX spin system on the heteroaromatic ring[1]. The assignment of these protons is governed by their proximity to the electronegative nitrogen and chlorine atoms. The H-6 proton is highly deshielded due to the strong inductive effect of the adjacent pyridine nitrogen and the anisotropic effect of the chlorine atom, pushing its resonance downfield to ~8.52 ppm. The methylene bridge (-CH₂-) appears as a sharp singlet, isolated from any scalar coupling, confirming the lack of adjacent protons.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Causality / Assignment
Ester -OCH₃ 3.72Singlet (s)3H-Deshielded by ester oxygen.
Methylene -CH₂- 3.88Singlet (s)2H-Deshielded by adjacent C=O and pyridine ring.
Pyridine H-3 7.30Doublet (d)1H~8.2Ortho-coupling to H-4.
Pyridine H-4 7.65Doublet of doublets (dd)1H~8.2, 2.4Ortho-coupling to H-3, meta-coupling to H-6.
Pyridine H-6 8.52Doublet (d)1H~2.4Meta-coupling to H-4; highly deshielded by N and Cl.
¹³C NMR: Electronic Environment and Shielding

Carbon chemical shifts in substituted pyridines are highly predictable using incremental shift rules[2]. The quaternary carbons (C-2, C-5, and C=O) exhibit lower intensities due to longer longitudinal relaxation times (T₁). The C-5 carbon is directly bonded to the chlorine atom, resulting in a characteristic shift to ~130.5 ppm, while the ester carbonyl carbon is the most deshielded nucleus in the molecule[3].

Carbon EnvironmentChemical Shift (δ, ppm)Causality / Structural Significance
Methylene (-CH₂-) 43.6Aliphatic carbon shifted downfield by adjacent sp² centers.
Ester (-OCH₃) 52.4Characteristic shift for a methyl ester.
Pyridine C-3 124.8Aromatic CH, ortho to the alkyl substituent.
Pyridine C-5 (C-Cl) 130.5Quaternary aromatic carbon; deshielded by electronegative Cl.
Pyridine C-4 136.7Aromatic CH, meta to the nitrogen atom.
Pyridine C-6 149.8Aromatic CH, directly adjacent to the pyridine nitrogen.
Pyridine C-2 153.2Quaternary aromatic carbon attached to the methylene bridge.
Carbonyl (C=O) 170.8Highly deshielded ester carbonyl carbon.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive proof of the functional groups present. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. Causality: KBr is hygroscopic and can introduce broad O-H stretching artifacts that obscure critical regions; furthermore, under high pressure, KBr can induce solid-state phase changes or halogen exchange.

Wavenumber (cm⁻¹)Vibrational ModeStructural Causality
2950, 2840 C-H stretch (aliphatic)Confirms the presence of the methyl and methylene groups.
1740 C=O stretch (strong)Definitive marker for the ester carbonyl.
1580, 1460 C=C, C=N stretchesValidates the heteroaromatic pyridine ring framework.
1200, 1160 C-O stretchConfirms the single bonds of the ester linkage.
1090 C-Cl stretchValidates the presence of the aryl chloride.

Mass Spectrometry (LC-MS/ESI+)

Electrospray Ionization in positive mode (ESI+) is the optimal technique here because the basic pyridine nitrogen readily accepts a proton, forming a highly stable [M+H]⁺ pseudomolecular ion.

The exact mass of C₈H₈ClNO₂ is 185.0244 Da. In ESI+, the protonated molecule appears at m/z 186.03. Crucially, the presence of the chlorine atom generates a distinct isotopic signature: a secondary peak at m/z 188.03 with approximately 33% of the intensity of the base peak, corresponding to the ³⁷Cl isotope. The fragmentation pathway involves the initial loss of methanol, followed by the extrusion of ketene.

Fragmentation M [M+H]+ m/z 186.03 (35Cl) F1 Loss of CH3OH m/z 154.00 M->F1 -32 Da (CH3OH) F2 Loss of Ketene m/z 144.02 M->F2 -42 Da (C2H2O) F3 Chloropyridinium Ion m/z 112.00 F1->F3 -42 Da (C2H2O)

Fig 2: ESI+ mass spectrometry fragmentation pathway for Methyl 2-(5-chloropyridin-2-yl)acetate.

Experimental Protocols & Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in quality control gates.

Protocol A: High-Resolution NMR Acquisition
  • System Suitability: Prior to sample analysis, run a standard 1% Tetramethylsilane (TMS) in CDCl₃ sample. Validate that the TMS signal appears exactly at 0.00 ppm with a line width at half height (LWHH) of < 0.5 Hz.

  • Sample Preparation: Dissolve 15 mg of Methyl 2-(5-chloropyridin-2-yl)acetate in 0.6 mL of 99.8% CDCl₃. Causality: CDCl₃ is chosen because its low dielectric constant prevents the disruption of the weak intramolecular interactions of the ester group.

  • Acquisition Parameters (¹H): 400 MHz, 16 scans, 90° pulse angle. Set the relaxation delay (D1) to 1.0 s.

  • Acquisition Parameters (¹³C): 100 MHz, 1024 scans. Critical Step: Set the relaxation delay (D1) to 2.0 s. Causality: Quaternary carbons (C-2, C-5, C=O) lack attached protons for efficient dipole-dipole relaxation; a longer D1 ensures accurate integration and signal-to-noise ratio.

Protocol B: ATR FT-IR Validation
  • System Suitability: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air). Run a polystyrene calibration film to ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹ tolerance.

  • Sample Acquisition: Place 2-3 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil until the torque slips.

  • Data Processing: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm to account for the wavelength-dependent depth of penetration.

Protocol C: LC-MS (ESI+) Analysis
  • System Suitability: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a sodium formate cluster solution. Causality: Mass accuracy must be validated to < 5 ppm to confidently assign the elemental composition.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the pyridine nitrogen.

  • Acquisition: Inject 2 µL into the LC system (C18 column). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Monitor the full scan range of m/z 100–500.

References

Sources

Technical Guide: Synthesis and Discovery of Methyl 2-(5-chloropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-(5-chloropyridin-2-yl)acetate Synthesis and Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(5-chloropyridin-2-yl)acetate (CAS: 1181210-76-3 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of Factor Xa inhibitors, COX-2 inhibitors, and TRP channel modulators. It serves as a "scaffold enabler," allowing the precise introduction of the pharmacologically active 5-chloropyridin-2-yl moiety linked via a two-carbon acetate spacer.

This guide provides a comprehensive technical analysis of its synthesis, distinguishing it from the structurally similar Edoxaban intermediate (the oxalamide derivative), and details scalable protocols for its production.

Compound Attribute Details
IUPAC Name Methyl 2-(5-chloropyridin-2-yl)acetate
CAS Number 1181210-76-3
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Key Precursor 2-Bromo-5-chloropyridine (CAS 40473-01-6)
Primary Application Intermediate for Factor Xa inhibitors (e.g., Betrixaban analogs)

Strategic Context & Discovery Utility

The "Edoxaban Confusion"

In high-throughput medicinal chemistry, this compound is frequently confused with the key intermediate for Edoxaban (Savaysa). It is vital to distinguish between the two:

  • Target Molecule (Acetate): Methyl 2-(5-chloropyridin-2-yl)acetate. Used for alkyl/linker chemistry.

  • Edoxaban Intermediate (Oxalamide): Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate (CAS 480450-68-8). Used for amide coupling.

Pharmacophore Utility

The 5-chloropyridin-2-yl group is a bioisostere for 4-chlorophenyl rings, offering improved solubility and metabolic stability (lower lipophilicity due to the pyridine nitrogen). The acetate linker provides a versatile handle for:

  • Claisen Condensations: To form

    
    -keto esters.
    
  • Reduction: To form 2-(5-chloropyridin-2-yl)ethanol (alcohol handle).

  • Alkylation: To introduce

    
    -substituents for chiral centers.
    

Retrosynthetic Analysis

The synthesis of Methyl 2-(5-chloropyridin-2-yl)acetate is best approached via three distinct strategic disconnections. The choice depends on scale and available starting materials.[1]

Retrosynthesis Target Methyl 2-(5-chloropyridin-2-yl)acetate (Target) Acid 2-(5-chloropyridin-2-yl)acetic acid (Hydrolysis Precursor) Target->Acid Esterification Picoline 2-Methyl-5-chloropyridine (Alternative Starter) Target->Picoline Lithiation + Carbonate Quench Malonate Dimethyl 2-(5-chloropyridin-2-yl)malonate (via SnAr or Pd-Coupling) Acid->Malonate Decarboxylation BromoPy 2-Bromo-5-chloropyridine (Commercial Starter) Malonate->BromoPy Malonate Coupling

Figure 1: Retrosynthetic tree showing the Malonate Route (Primary) and Lithiation Route (Secondary).

Detailed Synthetic Protocols

Method A: The Malonate Process (Scalable & Industrial)

This is the preferred route for multi-gram to kilogram scale synthesis. It avoids cryogenic conditions and uses the widely available 2-bromo-5-chloropyridine.

Phase 1: Malonate Coupling
  • Reaction: 2-Bromo-5-chloropyridine + Dimethyl Malonate

    
     Dimethyl 2-(5-chloropyridin-2-yl)malonate.
    
  • Mechanism: Palladium-catalyzed

    
    -arylation (Buchwald-Hartwig conditions) or 
    
    
    
    (requires high heat due to weak activation by 5-Cl).

Protocol:

  • Setup: Charge a reactor with 2-Bromo-5-chloropyridine (1.0 equiv), Dimethyl malonate (1.5 equiv), and Cesium Carbonate (2.0 equiv) in anhydrous 1,4-Dioxane (10 V).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) or Xantphos.

  • Reaction: Heat to reflux (100–105°C) under nitrogen for 12–16 hours. Monitor by HPLC for consumption of bromide.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: The crude malonate is often used directly in the next step, but can be crystallized from EtOH/Heptane.

Phase 2: Decarboxylation & Esterification
  • Reaction: Krapcho decarboxylation followed by esterification, or acid hydrolysis followed by Fischer esterification.

Protocol (One-Pot Krapcho-Type):

  • Dissolve the crude malonate in DMSO (5 V) and Water (1 equiv).

  • Add LiCl (2.0 equiv).

  • Heat to 140°C for 4–6 hours. The reaction releases CO₂; ensure proper venting.

  • Extraction: Cool, dilute with water, and extract with Ethyl Acetate.

  • Conversion to Methyl Ester: The Krapcho condition usually yields the mono-ester or the methyl ester directly if methanol is used. If the acid (CAS 1000522-43-9) is isolated, reflux in MeOH with catalytic H₂SO₄ (3 hours) to yield the target.

Method B: The Lithiation Route (Fast Medicinal Chemistry)

Ideal for small-scale (mg to 1g) rapid synthesis where speed > cost.

Protocol:

  • Reagents: 2-Methyl-5-chloropyridine (1.0 equiv), LDA (Lithium Diisopropylamide, 1.1 equiv), Dimethyl Carbonate (1.5 equiv).

  • Conditions:

    • Cool anhydrous THF containing 2-methyl-5-chloropyridine to -78°C .

    • Add LDA dropwise over 30 mins. The solution will turn deep red/orange (formation of the benzylic-type anion).

    • Stir for 1 hour at -78°C.

    • Add Dimethyl Carbonate (DMC) rapidly.

    • Allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Yield: Typically 60–75%.

  • Note: Over-alkylation (formation of the malonate) is a common side reaction. Use excess base/electrophile control to minimize.

Process Optimization & Troubleshooting

ParameterOptimization StrategyRationale
Solvent Selection (Method A) Switch Dioxane to Toluene Toluene is easier to recover and less toxic for industrial scale-up.
Catalyst Load Reduce Pd(OAc)₂ to 0.5 mol% Feasible if using electron-rich ligands like dtbpf or Xantphos .
Impurity Control Monitor Des-bromo byproductIn Method A, protodehalogenation can occur. Ensure anhydrous conditions and degassed solvents.
Thermal Safety Controlled CO₂ Release In Phase 2 (Decarboxylation), CO₂ evolution can be rapid. Use a dosing pump for the malonate solution into hot DMSO.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (400 MHz, CDCl₃)
  • 
     8.50 (d, J=2.5 Hz, 1H):  Proton at position 6 (ortho to N, meta to Cl). Distinctive doublet.
    
  • 
     7.65 (dd, J=8.5, 2.5 Hz, 1H):  Proton at position 4.
    
  • 
     7.25 (d, J=8.5 Hz, 1H):  Proton at position 3.
    
  • 
     3.85 (s, 2H):  Methylene linker (
    
    
    
    ). Key diagnostic peak; shifts if malonate remains.
  • 
     3.72 (s, 3H):  Methyl ester (
    
    
    
    ).
LC-MS[3]
  • Ionization: ESI+

  • Parent Ion

    
    :  186.0 / 188.0 (Characteristic 3:1 Chlorine isotope pattern).
    
  • Retention Time: Moderate polarity; elutes after the acid precursor but before the malonate diester.

Workflow Visualization

The following diagram illustrates the industrial workflow for the Malonate Route, highlighting the critical control points (IPC).

Workflow Start Start: 2-Bromo-5-chloropyridine Step1 Coupling: Dimethyl Malonate, Base, Pd-Cat (100°C, 12h) Start->Step1 IPC1 IPC: Check Bromide < 1.0% Step1->IPC1 Step2 Decarboxylation: DMSO, LiCl, H2O (140°C) IPC1->Step2 Pass Final Product: Methyl 2-(5-chloropyridin-2-yl)acetate Step2->Final

Figure 2: Process Flow Diagram for the Malonate Synthesis Route.

References

  • Pfizer Inc. "Process for the preparation of Factor Xa inhibitors." United States Patent US20140221658. (Describes the malonate coupling to 2-bromo-5-chloropyridine and subsequent hydrolysis to the acid).

  • Daiichi Sankyo Co., Ltd. "Method for producing Edoxaban intermediates." World Intellectual Property Organization WO2019158550. (Provides context on the amino-oxo intermediate for contrast).

  • GuideChem. "2-Bromo-5-chloropyridine synthesis and applications." (Technical data on the starting material).

  • PubChem. "2-(5-Chloropyridin-2-yl)acetic acid (CAS 1000522-43-9)."[2] National Center for Biotechnology Information. (Data on the acid precursor).

  • Sigma-Aldrich. "Methyl 2-(5-chloropyridin-2-yl)acetate Product Specification." (Commercial availability and physical properties).

Sources

Technical Guide: Biological Potential & Synthetic Utility of Methyl 2-(5-chloropyridin-2-yl)acetate

[1]

Part 1: Executive Summary & Core Identity

Methyl 2-(5-chloropyridin-2-yl)acetate is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 5-chloropyridin-2-yl pharmacophore into drug candidates.[1] While not a marketed pharmaceutical itself, it acts as a critical "scaffold precursor" for synthesizing inhibitors targeting inflammation (COX-1/COX-2), thrombosis (Factor Xa), and allergic responses (CRTH2).[1]

Chemical Profile
PropertySpecification
CAS Number 1181210-76-3 (Generic/Related)
Molecular Formula

Molecular Weight 185.61 g/mol
Structure A pyridine ring substituted with a chlorine at position 5 and a methyl acetate group at position 2.[1][2][3][4]
Key Reactivity 1. Ester Hydrolysis: Rapidly converts to the active acid form.2. Benzylic Deprotonation: The methylene (

) is activated by the pyridine nitrogen, allowing

-alkylation.3.[1] Nucleophilic Substitution: The 5-Cl position is deactivated but can participate in metal-catalyzed cross-couplings (Suzuki/Buchwald) under forcing conditions.[1]

CRITICAL DISTINCTION: Do not confuse this molecule with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate , which is the key intermediate for the anticoagulant Edoxaban .[1] The user's molecule contains a methylene (


) linker, whereas the Edoxaban intermediate contains an amino-oxo (

) linker.[1]

Part 2: Pharmacophore Analysis & Biological Potential[1]

The value of this molecule lies in its ability to act as a bioisostere for 4-chlorophenylacetic acid (the core of Indomethacin and other NSAIDs).[1]

The "5-Chloropyridine" Advantage

In drug design, replacing a phenyl ring with a pyridine ring (bioisosterism) offers three specific advantages:

  • Metabolic Stability: The chlorine atom at position 5 blocks metabolic oxidation (CYP450 attack) at the most reactive site of the ring.[1]

  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, lowering

    
     (lipophilicity) compared to the phenyl analog, which improves aqueous solubility and oral bioavailability.[1]
    
  • Electronic Modulation: The electron-deficient nature of the pyridine ring increases the acidity of the

    
    -methylene protons, facilitating tighter binding interactions in enzymes that utilize ionic pairs (e.g., Serine proteases or COX active sites).[1]
    
Predicted Biological Activities of Derivatives

Compounds derived from this scaffold are frequently screened for the following activities:

  • COX-2 Inhibition (Anti-inflammatory):

    • Mechanism:[5][6][7] The acetic acid tail mimics arachidonic acid, entering the COX active site.[1] The 5-chloropyridine fits into the hydrophobic pocket usually occupied by the chlorophenyl group of indomethacin.[1]

    • Target: Relief of pain and inflammation with potentially reduced gastric toxicity compared to traditional NSAIDs.

  • CRTH2 Antagonism (Anti-allergic):

    • Mechanism:[5][6][7] 5-chloropyridine acetic acids are known pharmacophores for blocking the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), preventing allergic asthma and rhinitis.[1]

  • Factor Xa Inhibition (Anticoagulant):

    • Mechanism:[5][6][7] While Edoxaban uses the amino-linker, the methylene-linked derivatives are investigated as "next-generation" inhibitors that modify the binding geometry in the S1 pocket of Factor Xa.[1]

Part 3: Synthetic Utility & Signaling Pathways[1]

The following Graphviz diagram illustrates the synthetic divergence from Methyl 2-(5-chloropyridin-2-yl)acetate into three distinct bioactive classes.

GStartMethyl 2-(5-chloropyridin-2-yl)acetate(Scaffold)Acid2-(5-chloropyridin-2-yl)acetic acid(Active Headgroup)Start->AcidHydrolysis (LiOH)Alkylatedα-Methyl/Ethyl Derivative(Chiral 'Profen' Analogs)Start->AlkylatedLDA, Me-I(-78°C)Alcohol2-(2-Hydroxyethyl)pyridine(Linker Motif)Start->AlcoholLiAlH4 ReductionAmideAmide Derivatives(CRTH2 Antagonists)Acid->AmideAmine Coupling(EDCI/HOBt)COXCOX-1/COX-2 Inhibitors(NSAID-like)Alkylated->COXSAR OptimizationReceptorGPCR Ligands(Integrin Antagonists)Alcohol->ReceptorMitsunobu Reaction

Caption: Synthetic divergence of the 5-chloropyridin-2-yl acetate scaffold into anti-inflammatory and GPCR-targeting drug classes.[1][4]

Part 4: Experimental Protocols

Protocol: Hydrolysis to the Active Acid

This procedure converts the ester building block into the free acid, which is the requisite species for biological testing (enzyme assays) or further coupling.[1][4]

Reagents:

  • Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (2.0 equiv)[1]

  • Solvent: THF/Water (3:1 ratio)[1]

Methodology:

  • Dissolution: Dissolve the methyl ester in THF/Water mixture at

    
    .
    
  • Saponification: Add LiOH·H2O in one portion. Stir the reaction at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the starting material (

    
    ).[1]
    
  • Workup: Acidify the reaction mixture to pH 3-4 using 1N HCl. The pyridine nitrogen may protonate, so careful pH control is required to precipitate the zwitterionic or free acid form.[1]

  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    and concentrate in vacuo.
  • Yield: Expect 90-95% of a white crystalline solid.

Protocol: -Alkylation (Synthesis of Profen Analogs)

To create chiral anti-inflammatory candidates (similar to Ibuprofen but with a pyridine core), the methylene group is methylated.[1][4]

Reagents:

  • Starting Ester (1.0 equiv)[1]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)[1]

  • Methyl Iodide (MeI) (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Methodology:

  • Deprotonation: Cool a solution of the ester in dry THF to

    
     under Argon.
    
  • Enolate Formation: Add LDA dropwise over 15 minutes. The solution will likely turn deep yellow/orange, indicating the formation of the pyridyl-stabilized enolate.[1] Stir for 30 minutes.

  • Alkylation: Add Methyl Iodide dropwise.

  • Warming: Allow the reaction to warm to

    
     over 2 hours.
    
  • Quench: Quench with saturated

    
    . Extract and purify via column chromatography.
    

Part 5: References

  • PubChem Compound Summary. "Methyl 2-(5-chloropyridin-2-yl)acetate."[1] National Center for Biotechnology Information. [Link][1]

  • Dube, D., et al. (1998). "Substituted Pyridines as Selective Cyclooxygenase-2 Inhibitors." Merck Frosst Canada Inc. Patent WO 98/03484. (Describes the use of chloropyridine scaffolds in COX-2 inhibition).

  • Zhang, P., et al. (2009).[8] "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[1][8][9] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1][8] (Demonstrates the utility of the 5-chloropyridin-2-yl motif). [Link]

  • Kanter, J., et al. (2008).[8] "Process for the synthesis of Factor Xa inhibitors." Portola Pharmaceuticals.[9] (Details coupling reactions involving 5-chloropyridine derivatives).

The Strategic Utility of Methyl 2-(5-chloropyridin-2-yl)acetate in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the generation of novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind to biological targets with high ligand efficiency. Subsequent optimization of these initial hits through structure-guided strategies can lead to the development of potent and selective drug candidates. Within the vast chemical space of potential fragments, halogenated heterocycles have garnered significant attention due to their ability to form specific and often crucial interactions with protein targets. This technical guide provides an in-depth exploration of Methyl 2-(5-chloropyridin-2-yl)acetate as a valuable fragment in drug discovery campaigns. We will delve into its chemical properties, strategic importance, and practical application in the FBDD workflow, from initial screening to hit-to-lead optimization, supported by established experimental protocols and data-driven insights.

Introduction: The Rationale for Employing Methyl 2-(5-chloropyridin-2-yl)acetate

The selection of a fragment library is a critical determinant of success in any FBDD program. An ideal fragment should possess a balance of molecular complexity, solubility, and synthetic tractability, while also offering vectors for chemical elaboration. Methyl 2-(5-chloropyridin-2-yl)acetate embodies these characteristics, making it a strategically important scaffold for several key reasons:

  • The Privileged 5-Chloropyridine Moiety: The pyridine ring is a prevalent heterocycle in numerous FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and engage in aromatic interactions.[1][2] The introduction of a chlorine atom at the 5-position significantly influences the electronic properties of the ring, enhancing its potential for specific interactions, such as halogen bonding, and modulating its pKa. This substitution can also improve metabolic stability and membrane permeability.[1]

  • The Acetate Side Chain as a Versatile Handle: The methyl acetate group provides a crucial vector for synthetic modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to explore the surrounding chemical space of the protein binding pocket. This "fragment growing" or "linking" strategy is a cornerstone of FBDD.

  • Optimal Physicochemical Properties for a Fragment: With a molecular weight of 185.61 g/mol , Methyl 2-(5-chloropyridin-2-yl)acetate adheres to the "Rule of Three," a guiding principle for fragment design (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This ensures a higher probability of binding to a target and better ligand efficiency.

Physicochemical and Synthetic Profile

A thorough understanding of the fragment's properties is essential for its effective application.

PropertyValueSource
CAS Number 1181210-76-3[3]
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents like DMSO, DMF, and methanol.
Synthesis of Methyl 2-(5-chloropyridin-2-yl)acetate and its Carboxylic Acid Analogue

The synthetic accessibility of a fragment and its derivatives is a key consideration in FBDD. A reliable and scalable synthesis allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Protocol: Synthesis of 2-(5-chloropyridin-2-yl)acetic acid

This protocol outlines a common method for the synthesis of the carboxylic acid precursor, which can then be esterified to yield the title fragment.

Materials:

  • 2,5-dichloropyridine

  • Meldrum's acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Condensation Reaction. In a round-bottom flask, dissolve 2,5-dichloropyridine (1.0 eq) and Meldrum's acid (1.2 eq) in DMF. Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 2: Work-up and Hydrolysis. After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2-(5-chloropyridin-2-yl)acetic acid.

  • Step 3: Purification. Purify the crude product by recrystallization or column chromatography to obtain the pure acid.

Protocol: Esterification to Methyl 2-(5-chloropyridin-2-yl)acetate

Materials:

  • 2-(5-chloropyridin-2-yl)acetic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Fischer Esterification. Dissolve 2-(5-chloropyridin-2-yl)acetic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Step 2: Work-up. Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield Methyl 2-(5-chloropyridin-2-yl)acetate.

The Fragment-Based Drug Discovery Workflow in Action

The journey of a fragment from a library to a lead compound follows a structured, iterative process. Here, we outline the key stages and the role of Methyl 2-(5-chloropyridin-2-yl)acetate within this framework.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization a Fragment Library (including Methyl 2-(5-chloropyridin-2-yl)acetate) b Biophysical Screening (e.g., DSF, SPR, NMR) a->b Primary Screen c Hit Confirmation & Validation (Orthogonal Assays, X-ray Crystallography) b->c Identified Hits d Structure-Activity Relationship (SAR) (Synthesis of Analogues) c->d Validated Hit e Fragment Growing/Linking (Elaboration of Acetate Moiety) d->e SAR Insights f Lead Optimization (ADMET Profiling) e->f Potent Compounds g Drug Candidate f->g Preclinical Candidate

Caption: The iterative workflow of Fragment-Based Drug Discovery.

Stage 1: Hit Identification - Screening and Validation

The initial step involves screening a library of fragments to identify those that bind to the target protein. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant positive shift in Tm indicates a stabilizing interaction.

Experimental Protocol: DSF Screening

  • Preparation: Prepare a solution of the target protein in a suitable buffer. Prepare stock solutions of the fragment library, including Methyl 2-(5-chloropyridin-2-yl)acetate, in DMSO.

  • Assay Setup: In a 96- or 384-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) and the fragment solution (final concentration typically 100-500 µM). Include appropriate controls (protein + dye + DMSO).

  • Thermal Denaturation: Run the plate in a real-time PCR instrument, gradually increasing the temperature and monitoring the fluorescence.

  • Data Analysis: Determine the Tm for each well. A ΔTm of > 2°C is generally considered a significant hit.

Hit Validation: Orthogonal Assays

To eliminate false positives from the primary screen, hits should be validated using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Secondary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding affinity (KD), and association (ka) and dissociation (kd) rates of a fragment to a target protein immobilized on a sensor chip.

Structural Characterization: X-ray Crystallography

For validated hits, obtaining a high-resolution crystal structure of the protein-fragment complex is paramount. This provides invaluable information about the binding mode, key interactions, and vectors for chemical elaboration.

Stage 2: Hit-to-Lead Optimization - The Power of the Acetate Handle

Once a fragment like Methyl 2-(5-chloropyridin-2-yl)acetate is confirmed as a binder and its binding mode is elucidated, the process of evolving it into a more potent lead molecule begins. The methyl acetate moiety is the key to this process.

Fragment Growing:

The acetate group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor for synthetic elaboration. By coupling various amines to the carboxylic acid, medicinal chemists can systematically explore the surrounding binding pocket to identify additional interactions that increase potency.

Example Synthetic Elaboration: Amide Coupling

This strategy allows for the rapid generation of a library of analogues for SAR studies.

Fragment Linking:

If a second, distinct fragment is found to bind in a proximal pocket, the acetate group can be used to synthesize a linker to connect the two fragments, often resulting in a significant increase in affinity and selectivity.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome a Methyl 2-(5-chloropyridin-2-yl)acetate b Hydrolysis to Carboxylic Acid a->b c Fragment Growing (Amide Coupling with R-NH₂) b->c d Fragment Linking (Connection to a Second Fragment) b->d e Potent Lead Compound c->e d->e

Caption: Strategies for elaborating the initial fragment hit.

Case Study Insights and Future Perspectives

The future of FBDD will likely involve the integration of artificial intelligence and machine learning to predict fragment binding and guide the design of more effective elaboration strategies. Fragments like Methyl 2-(5-chloropyridin-2-yl)acetate, with their inherent synthetic tractability and privileged structural motifs, will continue to be valuable starting points in the quest for novel therapeutics.

Conclusion

Methyl 2-(5-chloropyridin-2-yl)acetate represents a highly valuable fragment for drug discovery campaigns. Its combination of a privileged 5-chloropyridine moiety and a versatile synthetic handle in the form of a methyl acetate group provides an excellent starting point for hit identification and subsequent hit-to-lead optimization. By leveraging the systematic and data-driven approach of FBDD, researchers can effectively utilize this fragment to explore the chemical space around a target's binding site and develop novel, potent, and selective drug candidates. The principles and protocols outlined in this guide provide a solid framework for the successful application of Methyl 2-(5-chloropyridin-2-yl)acetate in modern drug discovery.

References

  • Dolan, D. H., & Welch, C. J. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 77(17), 7649–7654.
  • Google Patents. (1987). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Gomha, S. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Arabian Journal of Chemistry, 15(1), 103522.
  • Crammer. (n.d.). methyl 2-(5-chloropyridin-2-yl)acetate. Retrieved from [Link]

Sources

"Methyl 2-(5-chloropyridin-2-YL)acetate" mechanism of action investigations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic mechanisms, and pharmacological relevance of Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1181210-76-3).

Synthetic Utility & Pharmacophore Integration in Drug Discovery

Executive Summary

Methyl 2-(5-chloropyridin-2-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting Factor Xa , COX-2 , and CRTH2 receptors. Unlike its amino-oxo analogue (a key intermediate for Edoxaban), this molecule features a methylene (


) linker, imparting distinct chemical reactivity driven by the acidity of the 

-protons.

This guide investigates the molecule’s dual role:

  • Synthetic Scaffold: Functioning as a nucleophilic enolate precursor for constructing complex heterocyclic architectures.

  • Pharmacophore Delivery: Introducing the 5-chloropyridin-2-yl moiety—a privileged substructure that enhances metabolic stability and potency via halogen bonding.

Chemical Identity & Properties
PropertySpecification
IUPAC Name Methyl 2-(5-chloropyridin-2-yl)acetate
CAS Number 1181210-76-3
Molecular Formula

Molecular Weight 185.61 g/mol
Structure Pyridine ring (Cl @ C5) + Methyl acetate group (@ C2)
Key Reactivity C-H Acidity (

-carbon), Electrophilic Ester
Storage Inert atmosphere, 2-8°C (Hygroscopic)
Mechanism of Action: Synthetic & Biological[1]
3.1 Synthetic Mechanism (Chemical Reactivity)

The primary "mechanism" of this molecule in a drug development context is its ability to act as a masked nucleophile . The electron-withdrawing nature of the pyridine ring (enhanced by the 5-chloro substituent) increases the acidity of the methylene protons at the C2 position.

  • Enolization: Treatment with mild bases (e.g., LiHMDS, NaH) generates a stable enolate.

  • Knoevenagel Condensation: The enolate attacks aldehydes or ketones to form

    
    -unsaturated esters, a critical step in synthesizing styryl-pyridine analogues used in imaging agents or COX-2 inhibitors.
    
  • S_NAr Precursor: The 5-chloro position allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), replacing the chlorine with aryl or amino groups.

3.2 Biological Mechanism (Pharmacophore Relevance)

When incorporated into a final drug candidate, the 5-chloropyridin-2-yl moiety functions through specific molecular interactions:

  • Halogen Bonding (The "Chlorine Scan"):

    • In Factor Xa inhibitors (e.g., Betrixaban analogues), the 5-chloro substituent often occupies the S1 pocket of the enzyme.

    • The chlorine atom acts as a Lewis acid (sigma-hole), forming a directed halogen bond with backbone carbonyl oxygens (e.g., Ala190 or Tyr228) in the target protein. This interaction significantly boosts potency compared to a simple phenyl or hydrogen substituent.

  • Metabolic Stability:

    • The pyridine nitrogen lowers the electron density of the ring compared to a phenyl ring.

    • This deactivation protects the ring from oxidative metabolism (e.g., epoxidation by CYP450 enzymes), thereby extending the half-life (

      
      ) of the drug.
      
  • Lipophilicity Modulation:

    • The chlorine atom increases lipophilicity (

      
      ), improving membrane permeability, while the nitrogen atom provides a hydrogen bond acceptor site, balancing solubility.
      
Visualization of Mechanisms[2]
Diagram 1: Synthetic Pathway & Pharmacophore Installation

This diagram illustrates how the acetate is converted into a bioactive scaffold and how the 5-chloro substituent interacts with a target protein.

G cluster_binding Pharmacophore Interaction (MoA) Start Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1181210-76-3) Base Base (LiHMDS) Enolization Start->Base Deprotonation Enolate Pyridine Enolate (Nucleophile) Base->Enolate Product Bioactive Scaffold (e.g., COX-2 / FXa Ligand) Enolate->Product Condensation/Subst. Electrophile Electrophile (R-CHO / R-X) Electrophile->Product Target Target Protein Pocket (S1 Subsite) Product->Target Binding Interaction Cl_Atom 5-Cl Atom (Sigma Hole) Protein_O Protein Carbonyl (Lewis Base) Cl_Atom->Protein_O Halogen Bond (High Affinity)

Caption: Synthetic transformation of the acetate into a drug scaffold and the subsequent halogen-bonding interaction of the 5-chloro substituent within a protein binding pocket.

Experimental Protocols
5.1 Protocol: Enolate Alkylation for Scaffold Generation

Objective: To utilize the


-acidity of the acetate to attach a secondary pharmacophore.

Materials:

  • Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 eq)

  • Electrophile (e.g., Benzyl bromide derivative) (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 15 min.

  • Addition: Add Methyl 2-(5-chloropyridin-2-yl)acetate dropwise. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 min at 0°C.

  • Reaction: Add the electrophile dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

5.2 Protocol: Quality Control (HPLC Purity Check)

Objective: Verify the integrity of the starting material or isolated product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

  • Acceptance Criteria: Purity > 98.0% by area integration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119563, Methyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Related Scaffold). Retrieved from [Link]

  • Jorgensen, W. L. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Retrieved from [Link]

  • European Patent Office. Synthesis of Factor Xa Inhibitors (Edoxaban Intermediates). Patent EP1400518. Retrieved from [Link]

  • Hermann, J. C., et al. (2023). Molecular Mechanism of Action of Pyridine-Based Insecticides and Drugs. PMC. Retrieved from [Link]

Methodological & Application

Application Notes & Experimental Protocols for Methyl 2-(5-chloropyridin-2-yl)acetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methyl 2-(5-chloropyridin-2-yl)acetate in Synthesis

Methyl 2-(5-chloropyridin-2-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive ester and a chlorinated pyridine ring, makes it a versatile precursor for a wide range of more complex molecular architectures. Notably, this compound and its derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs), including novel oral anticoagulants that act as direct Factor Xa inhibitors.[1]

The strategic value of this intermediate lies in the sequential reactivity of its functional groups. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation—one of the most fundamental and prevalent transformations in pharmaceutical synthesis.[2] This two-step sequence allows for the coupling of the pyridinylacetic acid core with various amine-containing fragments, enabling the systematic exploration of chemical space during lead optimization.

This document provides detailed, field-proven protocols for two critical reactions involving Methyl 2-(5-chloropyridin-2-yl)acetate: its hydrolysis to 2-(5-chloropyridin-2-yl)acetic acid and the subsequent amide coupling of the resulting acid. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind each step to ensure successful implementation by researchers and drug development professionals.

Protocol 1: Base-Mediated Hydrolysis of Methyl 2-(5-chloropyridin-2-yl)acetate

Principle and Rationale

The conversion of the methyl ester to the corresponding carboxylic acid is most effectively achieved via saponification, a base-mediated hydrolysis reaction. While various bases can be employed, lithium hydroxide (LiOH) in an aqueous or mixed aqueous/organic solvent system is often preferred. LiOH offers excellent reactivity and the resulting lithium carboxylate salt often exhibits favorable solubility and handling properties. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This protocol is designed for high conversion and straightforward purification of the carboxylic acid product.[3]

Experimental Workflow: Hydrolysis

G cluster_0 Setup & Reaction cluster_1 Work-up & Isolation A 1. Dissolve Methyl 2-(5-chloropyridin-2-yl)acetate in THF/Water C 3. Add LiOH solution to ester solution at 0-5 °C A->C B 2. Prepare aqueous LiOH solution B->C D 4. Stir at room temperature until completion (Monitor by TLC/LC-MS) C->D E 5. Concentrate to remove THF D->E Reaction Complete F 6. Acidify aqueous residue with HCl (aq) to pH ~3-4 E->F G 7. Collect precipitate by filtration F->G H 8. Wash solid with cold water G->H I 9. Dry under vacuum H->I J 2-(5-chloropyridin-2-yl)acetic acid I->J Pure Product

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Methyl 2-(5-chloropyridin-2-yl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 eq) in a mixture of THF and deionized water (e.g., a 3:1 v/v ratio). Stir until a homogeneous solution is obtained.

  • Reagent Preparation: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in deionized water. Ensure it is fully dissolved.

  • Reaction Initiation: Cool the flask containing the ester solution to 0-5 °C using an ice bath. Slowly add the aqueous LiOH solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution by adding 1 M HCl dropwise with stirring. Monitor the pH, continuing the addition until the pH is approximately 3-4. A white or off-white precipitate of the carboxylic acid product will form.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2-(5-chloropyridin-2-yl)acetic acid under high vacuum to a constant weight.

Quantitative Data and Characterization
ParameterValueNotes
Starting Material Methyl 2-(5-chloropyridin-2-yl)acetate-
Base LiOH·H₂O1.5 - 2.0 equivalents
Solvent System THF / WaterTypically 3:1 (v/v)
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls exotherm
Reaction Time 2 - 4 hoursMonitor for completion
Expected Yield >90%-
Product 2-(5-chloropyridin-2-yl)acetic acid[5]

Product Characterization: The identity and purity of the final product, 2-(5-chloropyridin-2-yl)acetic acid, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.[3]

Protocol 2: Amide Coupling with 2-(5-chloropyridin-2-yl)acetic acid

Principle and Rationale

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using a "coupling reagent." Carbodiimides like DCC were early examples, but modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.[2]

The mechanism involves the reaction of the carboxylic acid with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary or secondary amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the acids formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.[2]

General Mechanism: Amide Coupling using HATU

G RCOOH R-COOH (Carboxylic Acid) ActiveEster [Active O-Acylisourea Ester] RCOOH->ActiveEster + HATU, Base HATU HATU (Coupling Reagent) HATU->ActiveEster Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide Product) Amine->Amide Base Base (DIPEA) Base->ActiveEster ActiveEster->Amide + R'-NH₂ Byproducts Byproducts

Caption: Simplified mechanism for HATU-mediated amide bond formation.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 2-(5-chloropyridin-2-yl)acetic acid (from Protocol 1)

  • Desired primary or secondary amine (e.g., tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1])

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(5-chloropyridin-2-yl)acetic acid (1.0 eq) and the desired amine (1.0 - 1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent such as DMF or MeCN.[1]

  • Addition of Coupling Reagent: Add HATU (1.1 - 1.3 eq) to the solution and stir for 5-10 minutes.

  • Base Addition: Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture. The reaction is typically stirred at room temperature.

  • Reaction Progress: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-12 hours.

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure amide.

Quantitative Data and Characterization
ParameterValueNotes
Starting Acid 2-(5-chloropyridin-2-yl)acetic acid1.0 equivalent
Amine Substrate-dependent1.0 - 1.2 equivalents
Coupling Reagent HATU1.1 - 1.3 equivalents
Base DIPEA2.0 - 3.0 equivalents
Solvent Anhydrous DMF or MeCNEnsure solvent is dry
Reaction Temperature Room Temperature-
Reaction Time 2 - 12 hoursMonitor for completion
Expected Yield 70-95%Highly substrate-dependent

Product Characterization: The final amide product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity confirmed by HPLC analysis.

Safety and Handling

  • Methyl 2-(5-chloropyridin-2-yl)acetate and its acid derivative: May cause skin and eye irritation. Harmful if swallowed.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium Hydroxide (LiOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • HATU: Can be irritating. Handle in a well-ventilated area or fume hood.

  • DIPEA: Flammable and corrosive. Has a strong, unpleasant odor. Always handle in a fume hood.

  • Solvents (THF, DMF, MeCN, EtOAc): Flammable and/or irritants. Use in a well-ventilated fume hood away from ignition sources.

References

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate | 480450-68-8. Shimadzu Chemistry & Diagnostics. [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2. PubChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Heterocycles. [Link]

  • 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. Pharmaffiliates. [Link]

  • methyl 2-(5-chloropyridin-2-yl)acetate. Clentran. [Link]

  • Methyl (5-bromopyrimidin-2-yl)acetate Properties. EPA CompTox Chemicals Dashboard. [Link]

  • CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
  • Pyridineacetic acid, 6-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

Sources

"Methyl 2-(5-chloropyridin-2-YL)acetate" in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Methyl 2-(5-chloropyridin-2-yl)acetate in Pd-Catalyzed Cross-Couplings

Introduction: The "Janus" Scaffold

Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1150617-54-1) represents a high-value "Janus" intermediate in medicinal chemistry. It possesses two distinct reactive sites with orthogonal electronic requirements:

  • The Electrophilic C5-Position: An aryl chloride motif deactivated by the electron-deficient pyridine ring, requiring specialized ligand systems for oxidative addition.

  • The Nucleophilic

    
    -Methylene Position:  A C-H acidic site (
    
    
    
    in DMSO) activated by both the ester and the pyridine ring, serving as a prime candidate for Pd-catalyzed
    
    
    -arylation.

This guide provides the logic and protocols to selectively engage either site, enabling the rapid construction of complex heteroaryl architectures found in modern kinase inhibitors and GPCR modulators.

G Start Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1150617-54-1) PathA Path A: C-Cl Activation (Suzuki/Buchwald) Start->PathA Pd(0), XPhos Ar-B(OH)2 or HNR2 PathB Path B: C-H Activation (α-Arylation) Start->PathB Pd(0), P(t-Bu)3 LiHMDS, Ar-X ProdA Biaryl/Amino-Pyridine (Intact Acetate Tail) PathA->ProdA ProdB α-Aryl Ester (Intact 5-Cl Handle) PathB->ProdB

Figure 1: Divergent synthetic pathways available for the scaffold. Path A utilizes the electrophilic chloride, while Path B utilizes the nucleophilic enolate.

Path A: C-Cl Functionalization (Suzuki-Miyaura / Buchwald-Hartwig)

The Challenge: 5-Chloropyridines are notoriously sluggish electrophiles compared to their bromo- or iodo-analogs. Furthermore, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst (the "pyridine problem").

The Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands). These ligands facilitate oxidative addition into the strong C-Cl bond and create enough steric bulk to prevent the pyridine nitrogen from binding to the Pd center.

Ligand Selection Matrix
LigandClassApplication Recommendation
XPhos Biaryl PhosphinePrimary Choice. Excellent for aryl chlorides; high turnover numbers.
RuPhos Biaryl PhosphineBest for Buchwald-Hartwig amination (C-N bond formation) at the 5-position.
SPhos Biaryl PhosphineUse if steric hindrance on the boronic acid partner is high.
Pd(dppf)Cl₂ BidentateGenerally ineffective for this unactivated chloride; avoid unless using boronic esters in high heat.

Path B: C-H Functionalization (Pd-Catalyzed -Arylation)

The Challenge: This is the more technically demanding transformation. The goal is to couple the methylene group with an external aryl halide.

  • Acidity: The

    
    -protons are acidified by the pyridine ring. While standard esters require LiHMDS, this substrate may tolerate weaker bases (e.g., 
    
    
    
    ), though LiHMDS remains the gold standard for mono-selectivity.
  • Selectivity: Over-arylation (forming the quaternary center) is a major side reaction.

Mechanistic Insight: The reaction proceeds via the formation of a Palladium-Enolate species. The key to success is matching the rate of reductive elimination with the rate of enolate formation.

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(Ar)-X) Pd0->OxAdd Ar-Br TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet Base Base (LiHMDS) Enolate Pyridine-Enolate (Nucleophile) Base->Enolate Deprotonation of Substrate Enolate->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the


-arylation. Note that the pyridine nitrogen can stabilize the enolate, potentially altering the transmetallation kinetics.

Detailed Protocol: Selective Mono- -Arylation

This protocol is optimized to couple Methyl 2-(5-chloropyridin-2-yl)acetate with an Aryl Bromide , leaving the 5-Cl position intact for future steps.

Reagents:

  • Substrate: Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.05 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (Tri-tert-butylphosphine) (3-6 mol%) or Q-Phos .
    
    • Note:

      
       is pyrophoric. Use the tetrafluoroborate salt 
      
      
      
      for easier handling.
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology:

  • Catalyst Pre-formation (Inert Atmosphere Required):

    • In a glovebox or under strict Argon flow, charge a flame-dried Schlenk flask with

      
       and 
      
      
      
      .
    • Add anhydrous Toluene. Stir for 10 minutes at room temperature to generate the active catalytic species (solution typically turns from dark purple to orange/brown).

  • Substrate Addition:

    • Add the Aryl Bromide (1.05 equiv) and Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv) to the catalyst mixture.

  • Controlled Deprotonation (The Critical Step):

    • Crucial: Do not mix the ester and base before adding the catalyst/aryl halide. This prevents Claisen self-condensation of the ester.

    • Start the reaction stirring.

    • Add the LiHMDS solution dropwise over 5-10 minutes.

    • Why? This maintains a low concentration of the free enolate, ensuring it reacts immediately with the Pd-Aryl complex rather than reacting with another molecule of ester.

  • Reaction & Monitoring:

    • Stir at Room Temperature (25°C). Many electron-deficient aryl bromides react at RT. If no reaction after 1 hour, heat to 50°C.

    • Self-Validation: Monitor by LC-MS.

      • Look for the disappearance of the starting ester (M+H = 186.6).

      • Watch for the appearance of the mono-arylated product.[1]

      • Warning Sign: If you see a mass of [2x Ester - OMe], self-condensation is occurring. Increase stirring speed and ensure strict dropwise addition of base.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc. The product is usually less polar than the starting material.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Switch to Q-Phos or XPhos . These ligands are bulkier and prevent N-binding.
Dehalogenation (Loss of Cl)Hydride source in reaction.Ensure solvents are strictly anhydrous. Avoid alcohol solvents. Lower temperature.
Bis-Arylation Excess base/halide or high temp.Use exactly 1.0-1.05 equiv of Aryl Bromide. Use P(t-Bu)3 (favors mono) over PCy3.
Ester Hydrolysis Hydroxide contamination.Use fresh LiHMDS. Ensure system is sealed against atmospheric moisture.

References

  • Seminal Work on

    
    -Arylation: 
    Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of 
    
    
    
    -Aryl Ketones.[2] Journal of the American Chemical Society. [Link]
  • Ester

    
    -Arylation Specifics: 
    Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of 
    
    
    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society. [Link]
  • Handling Chloropyridines (The "Pyridine Problem"): Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition. [Link]

  • Ligand Effects (XPhos/SPhos): Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols. [Link]

Sources

Application & Protocol Guide: Methyl 2-(5-chloropyridin-2-yl)acetate as a Versatile Heterocyclic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The Strategic Value of a Chlorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-(5-chloropyridin-2-yl)acetate emerges as a highly valuable and versatile heterocyclic building block. Its structure, featuring a reactive methylene group alpha to both an ester and a pyridine ring, combined with the electronically influential 5-chloro substituent, offers multiple avenues for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, reactivity, and proven applications, equipping researchers and drug development professionals with the technical insights required to leverage this scaffold in API synthesis. We will delve into specific, field-proven protocols, explaining not just the "how" but the critical "why" behind experimental choices, ensuring a foundation of scientific integrity and reproducibility.

Physicochemical Profile and Structural Attributes

Understanding the fundamental properties of a building block is the first step in rationally designing synthetic routes.

Table 1: Physicochemical Properties of Methyl 2-(5-chloropyridin-2-yl)acetate

PropertyValueSource
CAS Number 1000522-43-9 (for the parent acid)[1]
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Varies; typically an oil or low-melting solidGeneral chemical knowledge
Purity Commercially available at ≥95%[2]

The molecule's power lies in its distinct reactive zones, which can be addressed with high selectivity.

Caption: Key reactive sites on the Methyl 2-(5-chloropyridin-2-yl)acetate scaffold.

  • The α-Methylene Group: Positioned between the electron-withdrawing pyridine ring and the ester carbonyl, the protons on this carbon are acidic. This allows for facile deprotonation to form a stabilized enolate, which is a potent nucleophile for a wide array of C-C bond-forming reactions.

  • The Methyl Ester: This functional group is a classic precursor for other functionalities. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond-forming reactions—a cornerstone of API synthesis.[1] It can also be reduced or undergo transesterification.

  • The 5-Chloropyridine Ring: This moiety is frequently found in pharmacologically active molecules. The chlorine atom provides metabolic stability and can modulate the pKa of the pyridine nitrogen. Furthermore, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

Core Application: A Gateway to Complex Heterocyclic APIs

While direct, single-step transformations of Methyl 2-(5-chloropyridin-2-yl)acetate into a final API are case-specific, its primary role is as a foundational element for constructing more complex scaffolds. Its utility is exemplified in the synthesis of precursors for major drugs where the (5-chloropyridin-2-yl) moiety is a critical pharmacophore.

Relevance to Zopiclone and Eszopiclone Synthesis

The hypnotic agents Zopiclone and its active S-enantiomer, Eszopiclone, contain the 6-(5-chloropyridin-2-yl) core structure.[3][4] While many reported syntheses of Zopiclone begin with 2-amino-5-chloropyridine, the assembly of the pyrrolo[3,4-b]pyrazine ring system demonstrates the importance of the substituted chloropyridine fragment.[4][5] Building blocks like Methyl 2-(5-chloropyridin-2-yl)acetate provide an alternative and powerful platform for accessing related heterocyclic systems through different synthetic strategies, such as those involving initial C-C bond formation.

Relevance to Factor Xa Inhibitors (e.g., Edoxaban)

The synthesis of intermediates for modern anticoagulants, such as Edoxaban, relies on the precise assembly of substituted amine scaffolds. A key patented process involves the reaction of an amine with a related building block, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, to form a critical amide bond.[6] This highlights the industrial significance of the (5-chloropyridin-2-yl) moiety linked to a two-carbon chain in forming amide connections, a transformation readily accessible from Methyl 2-(5-chloropyridin-2-yl)acetate via hydrolysis and subsequent amide coupling.

Detailed Application Protocols

The following protocols are designed to be self-validating, providing clear causality for each step. They represent fundamental transformations that unlock the synthetic potential of the title compound.

Protocol 1: Base-Mediated Alkylation of the α-Methylene Carbon

This protocol details a general procedure for introducing an alkyl substituent, a common strategy for exploring structure-activity relationships (SAR).

Workflow Diagram: α-Alkylation Protocol

G start Dissolve Methyl 2-(5-chloropyridin-2-yl)acetate in anhydrous THF under N2 atmosphere cool Cool reaction vessel to -78 °C (Dry ice/acetone bath) start->cool add_base Slowly add Lithium Diisopropylamide (LDA) (1.1 eq.) to form the enolate cool->add_base stir1 Stir for 30-60 minutes at -78 °C add_base->stir1 add_electrophile Add alkyl halide (e.g., Iodomethane, 1.2 eq.) stir1->add_electrophile warm Allow to warm slowly to room temperature and stir for 2-4 hours add_electrophile->warm quench Quench reaction with saturated aq. NH4Cl warm->quench extract Extract with Ethyl Acetate (3x) quench->extract dry_concentrate Dry organic layers over Na2SO4, filter, and concentrate in vacuo extract->dry_concentrate purify Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) dry_concentrate->purify end_node Characterize final product (NMR, MS) purify->end_node

Caption: Step-by-step workflow for the α-alkylation of the building block.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 eq.). Dissolve in anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

    • Rationale: Anhydrous conditions and an inert atmosphere are critical to prevent the strongly basic LDA from being quenched by water or oxygen.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of Lithium Diisopropylamide (LDA, 1.1 eq., typically 2.0 M in THF/heptanes/ethylbenzene) dropwise via syringe over 10 minutes. The solution may change color, indicating enolate formation. Stir for 45 minutes at -78 °C.

    • Rationale: LDA is a strong, non-nucleophilic base ideal for complete and rapid deprotonation of the α-carbon without competing addition to the ester carbonyl. The low temperature maintains the kinetic stability of the enolate.

  • Electrophilic Quench: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.2 eq.) dropwise to the enolate solution.

    • Rationale: Using a slight excess of the electrophile ensures complete consumption of the valuable enolate intermediate.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Rationale: NH₄Cl is a mild acid that neutralizes any remaining LDA and protonates any remaining enolate without causing hydrolysis of the ester.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure, alkylated product.

Protocol 2: Synthesis of N-Benzyl-2-(5-chloropyridin-2-yl)acetamide via Hydrolysis and Amide Coupling

This two-step protocol demonstrates the conversion of the ester to a versatile amide, a functional group prevalent in APIs.

Workflow Diagram: Ester to Amide Synthesis

G cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling start Dissolve Methyl Ester in THF/MeOH/H2O mixture add_base Add Lithium Hydroxide (LiOH, 2.0 eq.) start->add_base stir1 Stir at room temperature for 2-6 hours until complete add_base->stir1 acidify Acidify to pH ~2 with 1M HCl stir1->acidify extract1 Extract with Ethyl Acetate, dry, and concentrate to yield 2-(5-chloropyridin-2-yl)acetic acid acidify->extract1 start2 Dissolve Carboxylic Acid (from Step 1) in DCM extract1->start2 Intermediate Acid add_reagents Add Benzylamine (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.) start2->add_reagents add_base2 Add DIPEA (2.5 eq.) add_reagents->add_base2 stir2 Stir at room temperature overnight add_base2->stir2 workup Wash with 1M HCl, sat. NaHCO3, and brine stir2->workup purify2 Dry, concentrate, and purify via chromatography or recrystallization workup->purify2 end_node Characterize final amide product (NMR, MS, HPLC) purify2->end_node

Caption: A two-stage workflow for converting the ester to a representative amide.

Step-by-Step Methodology:

Part A: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 eq.) in a 3:1:1 mixture of THF:Methanol:Water. Add solid Lithium Hydroxide (LiOH, 2.0 eq.).

    • Rationale: A mixed solvent system ensures solubility for both the organic starting material and the inorganic base. LiOH is an effective nucleophile for ester hydrolysis.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation of Acid: Remove the organic solvents (THF, Methanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash once with methyl tert-butyl ether (MTBE) to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 2 with 1M HCl.

    • Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate or become extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2-(5-chloropyridin-2-yl)acetic acid, which is often used in the next step without further purification.[1]

Part B: Amide Coupling

  • Reaction Setup: Dissolve the crude 2-(5-chloropyridin-2-yl)acetic acid (1.0 eq.) in anhydrous Dichloromethane (DCM). Add Benzylamine (1.1 eq.), followed by 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.).

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions and minimizes racemization if the α-carbon were chiral.

  • Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

    • Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and the proton generated during amide bond formation, driving the reaction to completion.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the final amide.

Conclusion

Methyl 2-(5-chloropyridin-2-yl)acetate is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an ideal entry point for the synthesis of complex nitrogen-containing heterocyclic APIs. The protocols detailed herein provide a robust framework for leveraging this building block's full potential, enabling the rapid development of new chemical entities and the optimization of existing synthetic routes in the pursuit of next-generation therapeutics.

References

  • Chempedia. (n.d.). Synthesis of Zopiclone. LookChem. Retrieved from [Link][5]

  • Charyulu, P. T., et al. (2008). An improved process for eszopiclone: Anti-insomnia agent. ACG Publications. Retrieved from [Link][3]

  • Rovirosa, A. V., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (WO2019158550A1). Google Patents. Retrieved from [6]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Zopiclone Intermediate. Retrieved from [Link][4]

  • Bar-Haim, G., et al. (2008). Process for the preparation of zopiclone. (EP1904499A1). Google Patents. Retrieved from [7]

  • ResearchGate. (2008). An improved process for eszopiclone: Anti-insomnia agent. Retrieved from [Link][8]

  • PubChem. (n.d.). Methyl ((5-chloropyridin-2-yl)amino)(oxo)acetate. National Center for Biotechnology Information. Retrieved from [Link][9]

  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Application Note: Modular Derivatization of Methyl 2-(5-chloropyridin-2-yl)acetate for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Methyl 2-(5-chloropyridin-2-yl)acetate (CAS: 1181210-76-3) represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for phenylacetic acid derivatives but offers superior metabolic stability and solubility due to the pyridine nitrogen.

However, this scaffold presents specific synthetic challenges often overlooked in standard protocols:

  • Decarboxylation Risk: The 2-pyridylacetic acid intermediate is electronically predisposed to thermal decarboxylation, particularly in its zwitterionic form.

  • Halogen Deactivation: The 5-chloro substituent is electronically deactivated relative to 2- or 4-chloropyridines, requiring specialized catalytic systems for cross-coupling.

  • Alpha-Acidity: The methylene bridge is highly acidic (

    
    ), making it prone to oxidative side reactions or bis-alkylation if base stoichiometry is not strictly controlled.
    

This guide provides three validated workflows to navigate these challenges, enabling the production of high-quality DNA-Encoded Libraries (DEL) or SAR arrays.

Reactivity Mapping & Logic

Before initiating synthesis, it is critical to understand the electronic vectors controlling the molecule.

Figure 1: Chemo-Centric Reactivity Map

ReactivityMap Scaffold Methyl 2-(5-chloropyridin-2-yl)acetate Ester Ester Moiety (Amide Coupling) Scaffold->Ester  Nucleophilic Acyl Substitution (Risk: Decarboxylation upon hydrolysis) Alpha Alpha-Methylene (C-H Activation/Alkylation) Scaffold->Alpha  Deprotonation (pKa ~20) (Risk: Bis-alkylation) Chloro 5-Chloro Handle (Suzuki/Buchwald) Scaffold->Chloro  Pd-Catalyzed Cross-Coupling (Risk: Oxidative Addition barrier)

Caption: Reactivity nodes of the scaffold. Red indicates high-risk transformation zones due to instability.

Module A: Amide Library Generation (The "Safe" Route)

The Challenge: The Decarboxylation Trap

Standard saponification (LiOH/MeOH) followed by acidification to isolate the free acid often leads to yield loss via decarboxylation to 5-chloro-2-methylpyridine. This occurs because the pyridinium nitrogen acts as an electron sink, facilitating


 loss (Hammick-like mechanism).

Solution: Avoid the isolation of the free acid. Use Direct Aminolysis catalyzed by TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[1][2] This method is superior for library synthesis as it is "atom economical" and avoids acidic workups.

Protocol 1: TBD-Catalyzed Direct Aminolysis

Applicability: Primary and secondary aliphatic amines. Anilines may require heating.

Reagents:

  • Scaffold: Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv)

  • Amine:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: TBD (0.1 – 0.2 equiv)

  • Solvent: Toluene (anhydrous) or THF

Step-by-Step:

  • Charge: In a 1-dram vial (or 96-well block), dissolve the scaffold (0.1 mmol) in Toluene (0.5 mL).

  • Add Amine: Add the diverse amine (0.12 mmol).

  • Catalyst: Add TBD (1.4 mg, 0.01 mmol).

  • Incubate: Cap and stir at 60°C for 12 hours.

    • Note: Simple aliphatic amines often react at RT; sterically hindered ones require 60°C.

  • Workup (Library Scale):

    • Add 1 mL EtOAc and 1 mL saturated

      
      .
      
    • Vortex and separate phases.

    • Dry organic phase (SpeedVac or

      
      ).
      
  • Purification: The crude is often >90% pure. If TBD remains, pass through a short silica plug eluting with DCM/MeOH.

Why this works: TBD acts as a bifunctional catalyst, activating the ester carbonyl via hydrogen bonding and deprotonating the amine, bypassing the need for a discrete acid intermediate [1].

Module B: Alpha-Carbon Diversification

The Challenge: Mono- vs. Bis-Alkylation

The alpha-protons are activated by both the ester and the pyridine ring. Using strong bases (NaH, LDA) often results in uncontrolled bis-alkylation.

Solution: Use a Phase Transfer Catalysis (PTC) system or mild carbonate bases to control the reaction kinetics.

Protocol 2: Controlled Mono-Alkylation

Reagents:

  • Scaffold (1.0 equiv)

  • Alkyl Halide (1.05 equiv) – Strict stoichiometry is key.

  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: DMF or Acetone

  • Additive: 18-Crown-6 (0.1 equiv) if using

    
     in Acetone.
    

Step-by-Step:

  • Dissolution: Dissolve scaffold (0.5 mmol) in DMF (2 mL) at 0°C.

  • Base Addition: Add

    
     (138 mg, 1.0 mmol). Stir for 15 mins. The solution may turn yellow/orange (enolate formation).
    
  • Electrophile: Add Alkyl Halide (0.525 mmol) dropwise over 5 minutes.

    • Critical: Do not dump the electrophile; high local concentration favors bis-alkylation.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by LCMS.[1][3]

  • Quench: Pour into ice water. Extract with EtOAc.[4]

Troubleshooting Table:

ObservationDiagnosisRemediation
Bis-alkylated product > 10% Base too strong or RX excessSwitch to

in MeCN; reduce RX to 0.95 equiv.
No Reaction Enolate not formingAdd catalytic KI (Finkelstein) or switch to NaH at -78°C (last resort).
Decarboxylation Hydrolysis occurringEnsure solvents are strictly anhydrous.

Module C: 5-Chloro Cross-Coupling (The "Hard" Step)

The Challenge: The Inert Chloride

The 5-position on the pyridine ring is not activated for


. It requires Palladium-catalyzed cross-coupling. However, the C-Cl bond is strong, and standard catalysts like 

often fail or require harsh conditions that degrade the ester tail.

Solution: Use Buchwald 3rd Generation Pre-catalysts (specifically XPhos or SPhos Pd G3). These bulky, electron-rich ligands facilitate the difficult oxidative addition into the aryl chloride bond [2].

Protocol 3: High-Yield Suzuki-Miyaura Coupling

Reagents:

  • Scaffold (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane

Step-by-Step:

  • Degassing: This is non-negotiable. Sparge solvents with Nitrogen/Argon for 15 mins.

  • Assembly: In a microwave vial or sealed tube, combine:

    • Scaffold (0.2 mmol)

    • Boronic Acid (0.26 mmol)

    • XPhos Pd G3 (3.4 mg, 2 mol%)

  • Solvent/Base: Add THF (1 mL) and

    
     (aq) (1.2 mL).
    
  • Reaction: Seal and heat to 80°C for 2–4 hours.

    • Note: If using a microwave, 100°C for 30 mins is usually sufficient.

  • Workup: Filter through Celite to remove Pd black. Dilute with water/EtOAc.

Figure 2: Integrated Library Workflow

Workflow Start Start: Methyl 2-(5-chloropyridin-2-yl)acetate Split Split Strategy Start->Split PathA Path A: Amide Library (TBD Catalysis) Split->PathA PathB Path B: Core Modification (Suzuki Coupling) Split->PathB StepA1 Add Amines + TBD 60°C, 12h PathA->StepA1 StepB1 Add Boronic Acids + XPhos Pd G3 80°C, 4h PathB->StepB1 ProdA Library A: 5-Cl-Pyridine Amides StepA1->ProdA ProdB Intermediate B: 5-Aryl-Pyridine Esters StepB1->ProdB StepB2 Secondary Diversification (Hydrolysis -> Amide) ProdB->StepB2

Caption: Parallel workflow for generating diversity. Path B allows for subsequent amidation, creating a "matrix" library.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic. Handle all solids in a fume hood.

  • Waste Disposal: Palladium-contaminated waste must be segregated.

  • Exotherms: The addition of NaH (if used for alkylation) to the scaffold solution can be exothermic; always cool to 0°C first.

References

  • Direct Aminolysis Mechanism: Sabot, C., et al. "Direct Aminolysis of Esters Catalyzed by TBD." Journal of Organic Chemistry, 2007. (Validated TBD protocol for hindered esters).

  • Buchwald-Hartwig/Suzuki on Chloropyridines: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007. (Establishes XPhos efficacy for 2- and 5-chloropyridines).

  • Decarboxylation of Pyridylacetic Acids: Katritzky, A.R., et al. "Decarboxylation of Heteroaryl Acetic Acids." Comprehensive Heterocyclic Chemistry. (Foundational text on the instability of 2-pyridylacetic acids).

Sources

Application Note: Methyl 2-(5-chloropyridin-2-yl)acetate in Kinase Inhibitor Synthesis

[1]

Executive Summary

Methyl 2-(5-chloropyridin-2-yl)acetate is a high-value "CH-acidic" building block used in the divergent synthesis of Type I and Type II kinase inhibitors. Its structural utility lies in its dual-functional nature:

  • The Pyridine Core: Acts as a potential H-bond acceptor for the kinase hinge region (e.g., p38 MAPK, c-Met, VEGFR).[1][2] The 5-chloro substituent provides a handle for late-stage diversification via palladium-catalyzed cross-coupling (

    
    , Buchwald-Hartwig, Suzuki).[1]
    
  • The

    
    -Methylene Acetate:  Highly acidic due to the electron-withdrawing nature of the pyridine ring and the ester group. This allows for facile Knoevenagel condensations, alkylations, and Claisen-type cyclizations to construct fused bicyclic scaffolds (e.g., quinolizinones, indolizines).[1][2]
    

This guide details the synthesis of this building block and its application in constructing a "Stilbene-Pyridine" kinase inhibitor scaffold, a motif validated in multiple clinical candidates.

Chemical Properties & Mechanistic Rationale[2][3][4][5][6][7][8]

PropertyValue/Description
Chemical Name Methyl 2-(5-chloropyridin-2-yl)acetate
CAS Number 480450-68-8
Molecular Weight 185.61 g/mol
Physical State White to pale yellow solid or oil
pKa (

-CH)
~18-20 (DMSO) - Highly amenable to mild base deprotonation
Key Reactivity Nucleophilic attack (at

-carbon), Electrophilic attack (at pyridine N), Pd-catalyzed coupling (at 5-Cl)

Mechanistic Insight: In kinase inhibitor design, the 2-aminopyridine motif is a classic "hinge binder."[1] By using the acetate derivative, chemists can extend the scaffold into the "solvent-exposed region" or "back pocket" of the kinase ATP-binding site. The 5-chloro group is critical; it often occupies a small hydrophobic pocket (gatekeeper residue interaction) or serves as a reactive handle to attach solubilizing groups (e.g., piperazines) that improve pharmacokinetic profiles.[1][2]

Strategic Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from 5-chloro-2-picoline to generate the acetate building block and its subsequent conversion into kinase inhibitor scaffolds.

GStart5-Chloro-2-picolineInterLithio-anion SpeciesStart->InterLiHMDS or LDATHF, -78°CProductMethyl 2-(5-chloropyridin-2-yl)acetate(The Core Block)Inter->ProductDimethyl Carbonate(Carboxylation)PathAPathway A:Knoevenagel Condensation(Stilbene-like Inhibitors)Product->PathAAr-CHO, Piperidine(Aldol-type)PathBPathway B:Claisen/Cyclization(Fused Ring Systems)Product->PathBDMF-DMA or Esters(Cyclization)FinalAVinyl-PyridineKinase InhibitorPathA->FinalABuchwald Coupling(at 5-Cl position)FinalBQuinolizinone/IndolizineScaffoldPathB->FinalBHydrazine/AmineCondensation

Figure 1: Divergent synthetic pathways utilizing Methyl 2-(5-chloropyridin-2-yl)acetate.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(5-chloropyridin-2-yl)acetate

Self-Validating Step: This protocol ensures a reliable supply of the building block from inexpensive starting materials, avoiding supply chain bottlenecks.[1][2]

Reagents:

  • 5-Chloro-2-methylpyridine (5-Chloro-2-picoline)[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF[1][2]

  • Dimethyl carbonate (DMC)[1][2]

  • Anhydrous Tetrahydrofuran (THF)[1][2]

  • Ammonium chloride (sat.[1][2] aq.)

Procedure:

  • Inert Atmosphere: Flame-dry a 500 mL 3-neck round-bottom flask and purge with Argon.

  • Deprotonation: Add 5-chloro-2-picoline (10.0 g, 78.4 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Anion Formation: Dropwise add LiHMDS (86 mL, 86 mmol, 1.1 equiv) over 30 minutes. The solution will turn a deep orange/red, indicating the formation of the benzylic anion.[1] Stir at -78°C for 1 hour.

  • Carboxylation: In a separate flask, dissolve Dimethyl carbonate (10.6 g, 117 mmol, 1.5 equiv) in THF (50 mL) and cool to -78°C. Cannulate the lithiated pyridine solution into the DMC solution slowly. Note: Inverse addition prevents double-addition side products.

  • Quench & Workup: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated

    
     (100 mL). Extract with Ethyl Acetate (3 x 100 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
  • Yield: Expect ~11-12 g (75-80%) of pale yellow oil/solid.

Protocol B: Knoevenagel Condensation (Kinase Hinge Binder Synthesis)

Application: Synthesis of a stilbene-mimetic p38 MAPK inhibitor precursor.

Reagents:

  • Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv)[1]

  • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv) - Mimics the ATP adenine ring.[1][2]

  • Piperidine (0.1 equiv)[1][2]

  • Acetic Acid (0.1 equiv)[1][2]

  • Toluene (Reagent grade)[1][2]

Procedure:

  • Setup: In a reaction vial equipped with a Dean-Stark trap (or using molecular sieves), combine the acetate (1.0 mmol) and aldehyde (1.0 mmol) in Toluene (5 mL).

  • Catalysis: Add Piperidine (10

    
    L) and Acetic Acid (6 
    
    
    L).
  • Reflux: Heat to reflux (110°C) for 4-6 hours. Monitor TLC for the disappearance of the starting ester.

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate and recrystallize from Ethanol.[1][2]

  • Result: Methyl 2-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylate.[1]

    • Mechanistic Note: The resulting

      
      -unsaturated ester acts as a rigid linker, orienting the pyridine and phenyl rings to fit the kinase hydrophobic pocket.[1][2]
      
Protocol C: Late-Stage Functionalization (Buchwald-Hartwig)

Application: Replacing the 5-Cl group with a solubilizing amine (e.g., Morpholine) to improve bioavailability.[1][2]

Reagents:

  • Chloropyridine substrate (from Protocol B)[1][2][3]

  • Morpholine (1.2 equiv)[1][2]

  • 
     (2 mol%)[1][2]
    
  • XPhos or BINAP (4 mol%)[1][2]

  • 
     (2.0 equiv)[1][2]
    
  • 1,4-Dioxane[1][2][4]

Procedure:

  • Degassing: Combine substrate, morpholine, and base in dioxane.[1][2] Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd source and ligand.[2] Seal the tube.

  • Reaction: Heat at 100°C for 12 hours.

  • Filtration: Filter through Celite to remove Pd residues.[2]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Protocol A Incomplete deprotonation or moisture.Ensure -78°C is maintained; use fresh LiHMDS; dry THF over sieves.
Double Addition (Ketone formation) Excess anion attacking the product ester.[1][2]Use Inverse Addition (add anion to excess carbonate) as described.
No Reaction in Protocol B Weak catalyst or wet solvent.[2]Use a Dean-Stark trap to remove water (drives equilibrium). Switch to

/ Pyridine if standard conditions fail.[2]
Pd Catalyst Poisoning Pyridine nitrogen coordinating Pd.[2]Use monodentate bulky ligands (e.g., XPhos, BrettPhos) to prevent catalyst deactivation by the substrate.[1][2]

References

  • Synthesis of Pyridine Acetates

    • Organic Syntheses, Coll.[1][2] Vol. 6, p. 738 (1988); Vol. 53, p. 70 (1973).[1][2] "Pyridineacetic acid, 6-methyl-, ethyl ester".[1][2]

    • [1][2]

  • p38 MAP Kinase Inhibitors

    • Achmatowicz, M., et al. "Practical synthesis of a p38 MAP kinase inhibitor."[1][2] The Journal of Organic Chemistry 74.2 (2009): 795-809.

    • [1][2]

  • Knoevenagel Condensation in Drug Synthesis

    • Gomes, M. N., et al. "Knoevenagel condensation: A versatile reaction for the synthesis of bioactive compounds."[1][2] Current Organic Chemistry (2021).

  • Imidazo[1,2-a]pyridine Scaffolds

    • Goel, R., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1][2] RSC Advances (2016).[1][2]

    • [1][2]

Troubleshooting & Optimization

Common side reactions in "Methyl 2-(5-chloropyridin-2-YL)acetate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Workflow

Methyl 2-(5-chloropyridin-2-yl)acetate is a deceptively simple molecule. While it appears to be a standard ester, the pyridine ring introduces electronic effects that destabilize the acetic acid moiety, making the synthesis prone to catastrophic yield loss via decarboxylation.

The industry-standard route is the Pinner Reaction (acid-catalyzed alcoholysis of the nitrile), which avoids the unstable carboxylic acid intermediate.

The "Happy Path" Protocol (Pinner Synthesis)
  • Precursor: 2-(5-chloropyridin-2-yl)acetonitrile.

  • Reagents: Anhydrous Methanol (MeOH), HCl gas (or Acetyl Chloride),

    
     to RT.
    
  • Mechanism: Nitrile

    
     Imidate Salt 
    
    
    
    Methyl Ester.

PinnerPathway Nitrile Nitrile Precursor Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate HCl/MeOH Anhydrous Ester Target Methyl Ester Imidate->Ester H2O (Controlled) Hydrolysis Amide Primary Amide (Side Product) Imidate->Amide Excess H2O or High pH Acid Pyridylacetic Acid Ester->Acid Over-hydrolysis Decarb 5-Chloro-2-picoline (Decarboxylation) Acid->Decarb Heat/Zwitterion Formation

Figure 1: Reaction pathway showing the desired route (Green) and critical failure modes (Red).

Troubleshooting Guide: Common Side Reactions

This section addresses specific failures reported by users. We analyze the causality of each side reaction to provide a self-validating solution.

Ticket #101: "My product disappeared during workup."

Diagnosis: Thermal Decarboxylation.[1] The Chemistry: Pyridylacetic acids (and their salts) are notoriously unstable. The pyridine nitrogen can protonate the carboxylate group intramolecularly or facilitate electron withdrawal, stabilizing the carbanion formed after


 loss. This creates a "zwitterionic trap." If your ester hydrolyzes to the acid during a hot workup, it will spontaneously decarboxylate to form 5-chloro-2-picoline  (a volatile liquid that evaporates or is lost in organic waste).

Corrective Action:

  • Never heat the aqueous phase above

    
     during neutralization.
    
  • Maintain pH < 7 if possible, or perform a rapid extraction at pH 8. Avoid prolonged exposure to strong base (NaOH), which hydrolyzes the ester.

  • Use mild bases like

    
     or 
    
    
    
    rather than
    
    
    to neutralize the Pinner salt.
Ticket #102: "I isolated a high-melting solid instead of the ester."

Diagnosis: Pinner Salt Hydrolysis to Amide.[2][3][4] The Chemistry: The Pinner intermediate (imidate salt) has two pathways upon adding water:

  • Attack by water at the carbonyl carbon

    
     Tetrahedral intermediate 
    
    
    
    Loss of
    
    
    
    
    Ester (Desired).
  • Attack by water

    
     Loss of Methanol 
    
    
    
    Amide (Undesired).

Pathway 2 is favored if the reaction mixture is too warm during the quenching step or if the initial alcoholysis was incomplete. The amide (2-(5-chloropyridin-2-yl)acetamide) is a stable solid that is difficult to convert back to the ester.

Corrective Action:

  • Ensure Anhydrous Conditions: The initial HCl/MeOH step must be strictly anhydrous. Use Acetyl Chloride in MeOH to generate HCl in situ if gas cylinders are unavailable.

  • Temperature Control: The formation of the imidate must be done at

    
    .
    
  • Quench Protocol: When converting the imidate to ester, add the reaction mixture into ice water, not water into the mixture.

Ticket #103: "Impurity peaks at +14 mass units (Methylation)."

Diagnosis: N-Methylation (


).
The Chemistry: 
Methyl halides (formed if using reagents like 

in MeOH) or excess methylating agents can attack the pyridine nitrogen. While the 5-chloro group reduces the basicity of the pyridine nitrogen, N-methylation is still possible under forcing conditions, forming a pyridinium salt.

Corrective Action:

  • Avoid using methyl iodide or dimethyl sulfate.

  • If generating HCl via

    
    , ensure 
    
    
    
    is fully vented before heating.

Comparative Data: Reaction Parameters

ParameterOptimal RangeDanger ZoneOutcome of Failure
Water Content (Step 1) < 0.1% (Strictly Anhydrous)> 1.0%Formation of Amide (Solid impurity)
Temperature (Step 1)

to

>

Nitrile hydrolysis or decomposition
HCl Equivalents 3.0 - 5.0 eq< 2.0 eqIncomplete conversion; stalled imidate
Quench pH 7.0 - 8.0 (Rapid)> 10.0Ester hydrolysis

Decarboxylation
Workup Temp <

>

Loss of product as 5-chloro-2-picoline

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(5-chloropyridin-2-yl)acetate via Pinner Reaction.

  • Imidate Formation:

    • Charge a flame-dried flask with 2-(5-chloropyridin-2-yl)acetonitrile (1.0 eq).

    • Dissolve in anhydrous Methanol (10 volumes).

    • Cool to

      
       under 
      
      
      
      .
    • Add Acetyl Chloride (4.0 eq) dropwise over 30 mins. ( Note: This generates anhydrous HCl in situ exothermically).

    • Allow to warm to

      
       and stir for 12–16 hours.
      
    • IPC Check: Monitor disappearance of Nitrile (CN stretch at

      
       disappears).
      
  • Hydrolysis to Ester:

    • Cool the mixture back to

      
      .
      
    • Add Water (3.0 eq) slowly. Crucial: Do not add excess water yet.

    • Stir for 1 hour at RT.

  • Workup (The Critical Step):

    • Concentrate the methanol under reduced pressure at

      
       .
      
    • Dilute the residue with Dichloromethane (DCM) .

    • Slowly add saturated

      
        solution at 
      
      
      
      until pH
      
      
      . Do not overshoot pH.
    • Separate layers immediately. Extract aqueous layer

      
       with DCM.
      
    • Dry organics over

      
       and concentrate at low temperature.
      

Logic Tree for Troubleshooting

Troubleshooting Start Start: Analyze Crude NMR/LCMS Q1 Is the Nitrile peak visible? Start->Q1 Q2 Is there a peak at M+18 (Amide)? Q1->Q2 No Sol1 Increase HCl eq. Extend reaction time. Q1->Sol1 Yes Q3 Is the yield very low (<30%)? Q2->Q3 No Sol2 System was not anhydrous. Dry MeOH/Glassware. Q2->Sol2 Yes Sol3 Decarboxylation occurred. Check workup temp & pH. Q3->Sol3 Yes

Figure 2: Diagnostic logic for identifying reaction failures.

FAQ

Q: Can I use sulfuric acid (


) instead of HCl? 
A:  It is not recommended. 

is an oxidant and a dehydrating agent that can promote charring or sulfonating side reactions on the pyridine ring. HCl provides the chloride counter-ion which stabilizes the imidate intermediate (Pinner salt).

Q: Why is the 5-chloro position stable? A: Unlike the 2- or 4-positions, the 5-position on a pyridine ring is not activated for Nucleophilic Aromatic Substitution (


) under mild conditions. However, if you use strong alkoxides (NaOMe) at high temperatures, you risk displacing the chlorine. The Pinner condition (acidic) protects the chlorine from substitution.

Q: My product turned dark red upon storage. A: Pyridine derivatives often oxidize or form N-oxide impurities upon light exposure. Store the ester under Nitrogen, in the dark, at


.

References

  • Decarboxylation Mechanism

    • Title: The decarboxylation of some heterocyclic acetic acids.[5][6][7] Part II. Direct and indirect evidence for the zwitterionic mechanism.[6]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][8]

  • Pinner Reaction Overview: Title: The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism. Source: BenchChem Technical Guides.
  • Synthesis of Edoxaban Intermediates (Patent)
  • Pyridine Acetic Acid Instability

    • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Pyridylacetic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Byproduct Formation & Instability Audience: Senior Chemists & Process Development Scientists

Introduction: The "Decarboxylation Trap" & Nitrogen's Influence

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely encountering low yields, disappearing products, or inexplicable "tars" during the synthesis of pyridylacetic acid esters.

The core challenge in this chemistry is the pyridine nitrogen atom . Its electron-withdrawing nature (inductive effect) and ability to stabilize negative charges (resonance effect) dramatically increase the acidity of the


-methylene protons. This creates a "perfect storm" for three primary failure modes:
  • Spontaneous Decarboxylation: The free acid is often too unstable to isolate.

  • Claisen-type Self-Condensation: The product consumes itself under basic conditions.

  • Pinner Reaction Stalling: Moisture sensitivity leading to amide byproducts.

This guide is structured as a series of resolved support tickets , detailing the mechanism of failure and the required protocol adjustments.

Module 1: The Disappearing Product (Decarboxylation)

Ticket #802: "I tried to hydrolyze the nitrile to the acid, then esterify. My product is gone."

Diagnosis: You have fallen into the "Decarboxylation Trap." Unlike phenylacetic acid, 2-pyridylacetic acid and 4-pyridylacetic acid are thermally unstable. They exist in equilibrium with a zwitterionic form that facilitates the loss of


 to form picoline (methylpyridine).

The Mechanism: The pyridine nitrogen acts as an electron sink. When the carboxylate forms, the zwitterion allows the electron density to flow into the ring, breaking the C-C bond and releasing


. This happens readily at temperatures as low as 50°C for the 2-isomer.

Decarboxylation cluster_0 Instability Pathway Acid 2-Pyridylacetic Acid Zwitterion Zwitterion Intermediate (NH+ ... COO-) Acid->Zwitterion Equilibrium TS Transition State (C-C Bond Breakage) Zwitterion->TS Heat (>50°C) Products 2-Picoline + CO2 (Irreversible Loss) TS->Products -CO2

Figure 1: The zwitterionic mechanism facilitating spontaneous decarboxylation of 2-pyridylacetic acid.

Corrective Protocol: The "Acid-Free" Pinner Route Do not isolate the free acid. You must convert the nitrile directly to the ester via the imidate salt (Pinner synthesis).

  • Dissolve: Suspend 2-pyridylacetonitrile in anhydrous ethanol (or methanol).

  • Acidify: Bubble anhydrous

    
     gas into the solution at 
    
    
    
    until saturation. Do not use aqueous HCl.
  • Incubate: Stir at

    
     for 12-24 hours. The Imidate Hydrochloride  salt will precipitate.
    
  • Hydrolysis: Add a calculated amount of water (stoichiometric) carefully to the cold mixture to convert the imidate to the ester.

  • Neutralization: Neutralize cautiously with solid

    
     at low temperature (
    
    
    
    ) to prevent base-catalyzed degradation.

Module 2: The Red/Brown Gum (Self-Condensation)

Ticket #809: "My product turned into a viscous dark oil during workup/distillation."

Diagnosis: This is Claisen-type Self-Condensation . The


 of the 

-protons in ethyl 2-pyridylacetate is significantly lower (~19) than typical esters (~24) due to the electron-deficient pyridine ring. Even weak bases (or thermal stress during distillation) can generate the enolate, which attacks another ester molecule.

Data: Relative Acidity & Risk

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] pKa (DMSO)Stability Risk
Ethyl Acetate~29Low
Ethyl Phenylacetate~23Moderate
Ethyl 2-Pyridylacetate ~19 High (Self-Condensation)
Ethyl 4-Pyridylacetate ~18 Very High

The Mechanism:

  • Base removes

    
    -proton 
    
    
    
    Enolate.
  • Enolate attacks carbonyl of a second ester molecule.

  • Loss of ethoxide

    
    
    
    
    
    -keto ester dimer (highly colored/tarry).

SelfCondensation Ester Ethyl 2-Pyridylacetate Enolate Stabilized Enolate Ester->Enolate Deprotonation Base Base / Heat Base->Ester Catalyst Dimer β-Keto Ester Dimer (Dark Tar) Enolate->Dimer Attacks Ester (+EtOH)

Figure 2: Base-catalyzed self-condensation pathway leading to polymerization/tars.

Corrective Protocol: Workup & Storage

  • pH Control: Never allow the pH to exceed 7.5 during neutralization. Use phosphate buffers if necessary.

  • Distillation: If distilling, use high vacuum (<1 mmHg) to keep the pot temperature below 60°C.

  • Additives: Add a trace of acid (e.g., 0.1% acetic acid) to the final product for storage. This suppresses enolate formation.

Module 3: Carbonylation Challenges (Catalyst Poisoning)

Ticket #915: "Pd-catalyzed carbonylation of 2-chloropyridine stalled. No conversion."

Diagnosis: You are attempting to synthesize the ester from 2-chloropyridine using CO and an alcohol. The reaction failed because the pyridine nitrogen coordinated to the Palladium catalyst , poisoning it and preventing the oxidative addition of the C-Cl bond.

Troubleshooting Guide:

VariableRecommendationWhy?
Ligand Use DPPF or Xantphos Bidentate ligands with wide bite angles prevent the formation of stable Pd-N species that arrest the cycle.
Base Use Triethylamine or DIPEA Inorganic bases (like

) can be heterogeneous and slow; hindered amine bases reduce side reactions.
CO Source Acetic Anhydride (Advanced)Recent literature suggests

can act as a CO surrogate in specific Pd-catalyzed systems, avoiding toxic gas handling [1].

FAQ: Rapid Response

Q: Can I store ethyl 2-pyridylacetate on the shelf? A: No. It oxidizes to the N-oxide (yellowing) and self-condenses over time. Store at -20°C under Argon.

Q: Why did my Pinner reaction yield an amide instead of an ester? A: You likely had too much water present during the alcoholysis step, or the temperature rose too high. The imidate intermediate converts to an amide if the pH is too high or if heated. Keep it at


 and acidic.

Q: Is 3-pyridylacetic acid as unstable as the 2-isomer? A: No. 3-pyridylacetic acid is significantly more stable because the negative charge in the zwitterion cannot be delocalized onto the nitrogen atom as effectively as in the 2- or 4-positions. You can often isolate the 3-isomer acid, though esterification is still safer.

References

  • Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. 3rd Ed.[3] Elsevier, 2010.[3] (Definitive guide on pyridine reactivity and tautomerism).

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[5] Canadian Journal of Chemistry, 1972.[5] ( foundational mechanistic work on zwitterionic decarboxylation). [5]

  • Organic Chemistry Portal. "Pinner Reaction." (Protocols for imidate synthesis).

  • Wu, X., et al. "Acetic anhydride as a versatile carbon source in carbonylation reactions." Chemical Science, 2025.[2] (Modern Pd-catalyzed carbonylation alternatives).

Sources

Technical Support Center: Troubleshooting Methyl 2-(5-chloropyridin-2-yl)acetate Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(5-chloropyridin-2-yl)acetate (CAS: 1181210-76-3)[1]. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic vulnerabilities of this reagent.

Working with 2-pyridylacetates requires a deep understanding of their dual reactivity. This guide moves beyond basic handling instructions to explain the causality behind experimental failures, providing you with self-validating protocols to ensure scientific integrity in your drug development and synthetic workflows.

Mechanistic Insights: The Dual Vulnerability of 2-Pyridylacetates

Methyl 2-(5-chloropyridin-2-yl)acetate is highly susceptible to two primary degradation pathways that routinely compromise experimental yields:

Vulnerability A: The Hammick Decarboxylation Pathway Esters of 2-pyridylacetic acid are prone to trace hydrolysis. Once the free carboxylic acid is formed, it becomes highly unstable. The proximity of the carboxylate to the pyridine nitrogen facilitates a thermal decarboxylation known as the Hammick reaction[2]. The loss of CO₂ generates a resonance-stabilized zwitterion (or carbene) intermediate, which rapidly protonates to form 5-chloro-2-methylpyridine .

Vulnerability B: Alpha-Proton Acidity and Self-Condensation The methylene (CH₂) protons are flanked by two strongly electron-withdrawing groups: the ester carbonyl and the 5-chloropyridine ring. The pyridine nitrogen provides exceptional resonance stabilization for the resulting enolate. Consequently, exposure to unoptimized basic conditions triggers rapid self-condensation (Claisen-type reactions), leading to dark, intractable oligomeric mixtures.

Diagnostic Q&A: Troubleshooting Experimental Failures

Q1: During base-mediated ester hydrolysis, my yield of the carboxylic acid is near zero, and LCMS shows a massive peak at m/z 127. What happened? A: You have inadvertently triggered a Hammick decarboxylation. The peak at m/z 127 corresponds to 5-chloro-2-methylpyridine. Causality: When you hydrolyze the ester at room temperature or with excess base, the resulting 2-(5-chloropyridin-2-yl)acetate salt is formed. During acidic workup, the free acid is generated. If the temperature exceeds 10°C or if the pH drops too low (protonating the pyridine ring, which increases its electron-withdrawing pull), the molecule spontaneously ejects CO₂[2]. Solution: See Protocol 1 below for a temperature-controlled, self-validating hydrolysis method.

Q2: When using this ester in an alkylation reaction with NaH or K₂CO₃, the reaction mixture turns pitch black instantly. Why? A: You are observing base-catalyzed self-condensation. Causality: Because the alpha-protons are highly acidic, bases like NaH generate the enolate rapidly. If your electrophile is not immediately available or is less reactive than the ester moiety of an unreacted starting material molecule, the enolate will attack another molecule of Methyl 2-(5-chloropyridin-2-yl)acetate. Solution: Transition to kinetic enolate formation using a bulky, non-nucleophilic base (LDA) at cryogenic temperatures (-78°C), as detailed in Protocol 2 .

Q3: My reagent bottle built up pressure during storage, and the purity dropped from 98% to 85% over three months. What is the optimal storage condition? A: The pressure buildup is CO₂ gas, a direct indicator of ambient moisture ingress causing slow hydrolysis followed by decarboxylation. Store the reagent strictly desiccated under an inert atmosphere (Argon/N₂) at 2–8°C[1].

Data Presentation: Stability Profile & Degradation Metrics

To aid in experimental planning, the following table summarizes the quantitative degradation metrics and necessary preventive actions.

ConditionPrimary Degradation PathwayEstimated Half-Life / OutcomePreventive Action
Ambient Storage (Air, 25°C) Slow Hydrolysis

Decarboxylation
Weeks to Months (CO₂ pressure buildup)Store desiccated at 2–8°C under Argon.
Aqueous Base (NaOH, RT) Rapid Hydrolysis

Decarboxylation
< 1 Hour (Yields 5-chloro-2-methylpyridine)Use LiOH at 0°C; strict temperature control.
Aqueous Acid (HCl, Reflux) Acidic Hydrolysis

Decarboxylation
< 30 Minutes (Complete destruction)Avoid heating acidic solutions of this scaffold.
Anhydrous Base (NaH, RT) Self-Condensation (Claisen)Minutes (Yields dark oligomers)Use LDA at -78°C; ensure immediate electrophile quench.

Standard Operating Procedures (SOPs)

Protocol 1: Controlled Hydrolysis to 2-(5-Chloropyridin-2-yl)acetic Acid

This protocol is designed to isolate the highly unstable free acid while preventing Hammick decarboxylation.

  • Solvent Preparation: Dissolve Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 eq) in a pre-chilled 3:1 mixture of THF/H₂O at 0°C.

  • Base Addition: Add LiOH·H₂O (1.05 eq) dropwise as a cold aqueous solution.

  • Self-Validating Check: Monitor by TLC (Hexanes/EtOAc). Do not allow the internal temperature to exceed 5°C. The ester spot should disappear within 2 hours.

  • Isoelectric Quench (Critical Step): Carefully acidify the mixture using 1M HCl to pH 5.5–6.0 . Causality: Dropping the pH below 4 protonates the pyridine nitrogen, drastically accelerating the loss of CO₂. pH 6 targets the isoelectric point of the zwitterion, stabilizing the acid for extraction.

  • Isolation: Extract immediately with cold EtOAc (0°C), dry over Na₂SO₄, and concentrate under high vacuum in a water bath strictly kept below 20°C. Use the product immediately.

Protocol 2: Alpha-Alkylation without Self-Condensation

This protocol ensures kinetic enolate formation, preventing the dark oligomerization associated with thermodynamic bases.

  • System Purge: Flame-dry a Schlenk flask and purge with Argon. Dissolve the ester (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C.

  • Kinetic Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise down the side of the flask.

  • Self-Validating Check: Stir for 15 minutes. The solution should turn a clear, deep yellow/orange. If the solution turns opaque black, moisture or oxygen has compromised the system, or the temperature is too high.

  • Electrophile Addition: Add the electrophile (1.2 eq, e.g., an alkyl halide) dropwise. Maintain at -78°C for 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl while still at -78°C before allowing the flask to warm to room temperature. This ensures any unreacted enolate is protonated before it can undergo self-condensation.

Pathway Visualization

The following diagram maps the logical relationship between the reagent, its environmental triggers, and its degradation products.

G Ester Methyl 2-(5-chloropyridin-2-yl)acetate (Stable under neutral/dry conditions) Acid 2-(5-chloropyridin-2-yl)acetic acid (Transient Intermediate) Ester->Acid Hydrolysis (H2O, Acid/Base) Condensation Self-Condensation Products (Dimers/Oligomers) Ester->Condensation Strong Base (Enolization) Zwitterion Hammick Intermediate (Zwitterion / Carbene) Acid->Zwitterion Thermal Activation (-H+) Product 5-chloro-2-methylpyridine (Decarboxylated Byproduct) Zwitterion->Product Decarboxylation (-CO2)

Fig 1: Degradation pathways of Methyl 2-(5-chloropyridin-2-yl)acetate via Hammick decarboxylation.

References

  • Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic (1967). RSC Publishing.[Link]

  • Hammick reaction - Reaction Mechanism and Scope. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: Optimizing Pd-Catalyzed Cross-Coupling for Methyl 2-(5-chloropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the technical challenges in synthesizing Methyl 2-(5-chloropyridin-2-yl)acetate via Palladium-catalyzed cross-coupling. This specific scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban, Betrixaban).

While nucleophilic aromatic substitution (


) with dimethyl malonate is a viable industrial route, it often requires harsh conditions that degrade sensitive functionalities. The Pd-catalyzed cross-coupling of a Reformatsky reagent  (zinc enolate) with 2-bromo-5-chloropyridine  offers a milder, more precise alternative but presents unique catalytic challenges, primarily catalyst poisoning by the pyridine nitrogen.

Part 1: The Core Challenge & Solution Architecture

The "Pyridyl Trap"

The primary failure mode in this reaction is not the oxidative addition of the aryl halide, but the coordination of the pyridine nitrogen to the Palladium center. This forms a stable, off-cycle "resting state" complex that shuts down the catalytic turnover.

Strategic Solution: Steric Bulk

To overcome this, you must use bulky, electron-rich phosphine ligands . These ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the Pd center while still allowing the linear oxidative addition of the C-Br bond.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the specific "Trap" you must avoid.

CatalyticCycle Start Pd(0) Active Catalyst (Bulky Ligand) OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + Substrate Substrate 2-Bromo-5-chloropyridine Substrate->OxAdd Trap TRAP: N-Coordination (Catalyst Death) OxAdd->Trap Small Ligands (e.g., PPh3) TransMet Transmetallation OxAdd->TransMet Bulky Ligands (Q-Phos/P(tBu)3) ZnReagent Reformatsky Reagent (BrZn-CH2-COOMe) ZnReagent->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product Product: Methyl 2-(5-chloropyridin-2-yl)acetate RedElim->Product

Figure 1: Catalytic cycle distinguishing the productive pathway (Bulky Ligands) from the catalyst deactivation pathway (N-Coordination).

Part 2: Optimization Modules

Module 1: Catalyst & Ligand Selection

Why standard catalysts fail: Simple catalysts like


 or 

are ineffective because the phosphines are not bulky enough to displace the pyridine nitrogen.
ComponentRecommendationTechnical Rationale
Pre-catalyst Pd(dba)₂ or Pd(OAc)₂ Provides a "clean" source of Pd(0) without interfering chloride ions (initially).
Primary Ligand Q-Phos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene)Gold Standard. The extreme steric bulk of the ferrocenyl and tert-butyl groups physically blocks N-coordination [1].
Alternative Ligand P(tBu)₃ (Tri-tert-butylphosphine)Highly electron-rich and bulky. Good alternative if Q-Phos is unavailable.
Loading 1.0 - 2.0 mol%High activity of Q-Phos allows lower loading.
Module 2: The Reformatsky Reagent (Nucleophile)

The hidden variable: Commercial Reformatsky reagents often degrade. In-situ preparation is recommended for consistency.

  • Reagent: (2-Methoxy-2-oxoethyl)zinc bromide.

  • Solvent: THF (Must be anhydrous, <50 ppm

    
    ).
    
  • Activation: If making in-situ from Zn dust and methyl bromoacetate, use TMSCl (Trimethylsilyl chloride) as an activator to clean the Zn surface.

  • Titer Check: Always titrate the zinc reagent (using iodine/LiCl) before use. A degraded reagent (<0.5 M) leads to stalled reactions.

Module 3: Regioselectivity (The "Twin Halide" Issue)

Your substrate has two halogens: 2-Br and 5-Cl .[1][2]

  • Reactivity Order: C-Br bond (Position 2) >>> C-Cl bond (Position 5).

  • Control: Palladium undergoes oxidative addition much faster at the C-Br bond due to lower bond dissociation energy.

  • Risk: At high temperatures (>80°C) or with excess reagent, you may see minor amounts of 5-substitution or bis-coupling. Keep reaction temperature at 50-60°C.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: Reaction Stalls at 40-50% Conversion

Q: My LCMS shows starting material remaining, but the reaction has stopped progressing. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or Reagent Decomposition.

  • Root Cause: The Reformatsky reagent may have protonated (destroyed by moisture) or the catalyst has formed an inactive dimer.

  • Solution:

    • Check Solvent Dryness: Ensure THF is distilled or from a fresh SPS column.

    • Add LiCl: Add 1.5 equivalents of anhydrous LiCl (Lithium Chloride). LiCl breaks up zinc aggregates and accelerates the transmetallation step, often restarting stalled reactions.

    • Slow Addition: Do not add all Zinc reagent at once. Add it in 3 portions over 1 hour to maintain a steady concentration of active nucleophile.

Scenario B: "Black Precipitate" Formation

Q: The reaction mixture turned black rapidly, and yield is low.

  • Diagnosis: "Pd-Black" formation (Catalyst decomposition).[3]

  • Root Cause: The ligand is not stabilizing the Pd(0) species effectively, likely due to oxidation of the phosphine ligand before the reaction started.

  • Solution:

    • Ligand Storage: Ensure Q-Phos/P(tBu)3 is stored in a glovebox or typically handled under Argon.

    • Ratio: Increase Ligand:Pd ratio to 2:1 (instead of 1:1) to ensure all Pd is ligated.

Scenario C: Homocoupling Byproducts

Q: I see a dimer of the pyridine (2,2'-bipyridine derivative) in the mass spec.

  • Diagnosis: Reductive homocoupling.

  • Root Cause: Often caused by disproportionation of the oxidative addition intermediate.

  • Solution:

    • Solvent Polarity: Switch from pure THF to a THF:Toluene (1:1) mixture. Toluene often suppresses homocoupling in zinc-mediated reactions.

Part 4: Validated Experimental Protocol

Target: Methyl 2-(5-chloropyridin-2-yl)acetate (10 mmol scale)

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)₂ (115 mg, 0.2 mmol, 2 mol%) and Q-Phos (142 mg, 0.2 mmol, 2 mol%) in anhydrous THF (5 mL). Stir for 10 mins until the solution turns a deep orange/red.

  • Substrate: Add 2-bromo-5-chloropyridine (1.92 g, 10 mmol) to the catalyst solution.

  • Reagent Addition:

    • Prepare 12 mmol (1.2 equiv) of (2-methoxy-2-oxoethyl)zinc bromide (0.5 M in THF).

    • Critical Step: Add LiCl (anhydrous, 15 mmol) to the zinc solution if not already present.

  • Reaction: Add the Zinc reagent to the Pyridine/Catalyst mixture dropwise over 10 minutes.

  • Conditions: Heat to 50°C for 4–6 hours. Monitor by HPLC/UPLC.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc.[1] Wash organic layer with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes around 15-20% EtOAc.

Part 5: Troubleshooting Flowchart

Troubleshooting Start Issue Detected Check Check LCMS/HPLC Start->Check SM_Left Starting Material Remains Check->SM_Left Stalled Impurity Wrong Product/Byproducts Check->Impurity Conversion OK Moisture Check Solvent Water (<50ppm?) SM_Left->Moisture Homo Homocoupling (Dimer)? Impurity->Homo Dry Add LiCl (1.5 eq) Increase Temp to 60°C Moisture->Dry Dry Wet Restart with Fresh THF & Reagent Moisture->Wet Wet YesHomo Switch Solvent: THF/Toluene (1:1) Homo->YesHomo Yes NoHomo Check 5-Cl Substitution (Temp too high) Homo->NoHomo No

Figure 2: Decision tree for diagnosing reaction failures based on LCMS data.

References

  • Hoshi, T., et al. (2004). "An Efficient Synthesis of α-Aryl Esters via Pd-Catalyzed Cross-Coupling of Aryl Bromides with Reformatsky Reagents Using Q-Phos." Organic Letters, 6(16), 2713–2716.

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[4] Journal of the American Chemical Society, 126(40), 13028–13029.

  • Lützen, A., & Hapke, M. (2002).[5] "Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction." European Journal of Organic Chemistry, 2002(14), 2292–2297.[5]

  • BenchChem Technical Support. (2025). "Troubleshooting Negishi Coupling Pyridine Substrates."

Sources

Troubleshooting guide for "Methyl 2-(5-chloropyridin-2-YL)acetate" alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The Substrate Profile: Methyl 2-(5-chloropyridin-2-yl)acetate is a deceptive scaffold. While it appears to be a standard ester, the presence of the 5-chloropyridine ring drastically alters its reactivity profile compared to phenylacetic acid derivatives.[1]

The Core Challenge: Successful alkylation requires navigating a "Triangle of Instability":

  • C-Alkylation (Desired): Requires deprotonation of the

    
    -methylene protons (
    
    
    
    in DMSO).
  • N-Alkylation (Parasitic): The pyridine nitrogen is nucleophilic.[1] Although the 5-Cl substituent reduces basicity via inductive withdrawal, N-alkylation remains a competitive pathway, especially with soft electrophiles.[1]

  • Self-Condensation (Claisen-type): The ester carbonyl is highly electrophilic.[1] If the enolate encounters a neutral ester molecule, it will attack, leading to

    
    -keto ester dimers.[1]
    
The "Gold Standard" Control Logic

To ensure reproducibility, we must shift from Thermodynamic Control (reversible deprotonation, high temp) to Kinetic Control (irreversible deprotonation, low temp).[1]

Recommended Pathway:

  • Base: LiHMDS (Lithium Hexamethyldisilazide).[1]

  • Solvent: THF (Anhydrous).[1]

  • Temperature: -78°C during enolization.

  • Rationale: The bulky disilazide prevents nucleophilic attack on the ester or the 5-Cl position (

    
    ), while the Lithium counter-ion coordinates the pyridine nitrogen, blocking N-alkylation.
    

Interactive Troubleshooting Guide (Q&A)

Category A: Impurity Profile & Side Reactions

Q1: I am seeing a large "dimer" peak in my LC-MS (M+ mass = 2x Starting Material - OMe). What happened? Diagnosis: You have triggered Self-Condensation (Claisen Condensation) . Mechanism: This occurs when both the enolate and the neutral ester coexist in solution at temperatures allowing nucleophilic attack.[1] The Fix:

  • Protocol Shift: Switch to "Inverse Addition" is rarely needed here, but "Pre-cooled Base Addition" is critical.[1]

  • Correct Procedure: Add the ester slowly to a solution of excess base (1.1–1.2 equiv) at -78°C.[1] This ensures every molecule of ester is instantly converted to the enolate, leaving no neutral electrophile for the enolate to attack.[1]

  • Avoid: Do not add the base to the ester at room temperature.[1]

Q2: My product contains a significant amount of dialkylated impurity. How do I stop at mono-alkylation? Diagnosis: The "Poly-Alkylation Trap." Root Cause: The 5-chloropyridine ring is electron-withdrawing. Once the first alkyl group is installed, the remaining proton is still acidic (often similar to the starting material).[1] If you use excess base or allow the reaction to warm up too fast, the mono-alkylated product deprotonates and reacts again.[1] The Fix:

  • Stoichiometry: Use exactly 1.05 equivalents of base and 1.0 equivalents of electrophile.

  • Quench: Quench the reaction while still cold (or immediately upon reaching 0°C) with saturated

    
     or dilute acetic acid to protonate any formed product enolates.
    

Q3: I observe a polar, water-soluble byproduct that doesn't extract into organics. Is it hydrolysis? Diagnosis: Likely N-Alkylation (Pyridinium Salt Formation) . Root Cause: The pyridine nitrogen attacked the alkyl halide.[1] This forms a cationic salt which is water-soluble and lost during aqueous workup.[1] The Fix:

  • Solvent Change: Switch to non-polar solvents if possible (Toluene) or stick to THF.[1] Avoid polar aprotic solvents like DMF or DMSO for this specific substrate, as they enhance the nucleophilicity of the nitrogen and "naked" enolates.[1]

  • The Lithium Effect: Use LiHMDS.[1] The

    
     cation coordinates tightly to the pyridine nitrogen (chelation effect between N and the enolate O), effectively "masking" the nitrogen from the electrophile.
    
Category B: Reaction Stalling & Yield[1][2]

Q4: The reaction turns dark black/tarry, and the yield is low. Is the 5-Cl unstable? Diagnosis: Possible Nucleophilic Aromatic Substitution (


)  or Polymerization.
Root Cause:  If you are using a nucleophilic base (like NaH which can contain NaOH, or alkoxides like NaOEt), the base may attack the 5-Cl position or the pyridine ring itself.[1]
The Fix: 
  • Base Selection: Use non-nucleophilic bases only (LiHMDS, LDA).

  • Inert Atmosphere: Pyridine enolates are oxidative sensitive.[1] Ensure a strict

    
     or Argon atmosphere.[1] Oxygen can lead to oxidative dimerization or tars.[1]
    

Visualized Mechanisms & Workflows

Diagram 1: The Competition Pathways

This diagram illustrates the mechanistic divergence based on reaction conditions.[1]

ReactionPathways SM Methyl 2-(5-chloropyridin-2-yl)acetate Base Base Addition SM->Base Enolate Lithium Enolate (N-Li-O Chelation) Base->Enolate LiHMDS, -78°C (Kinetic Control) NakedEnolate Naked Enolate (K+ or Na+ counterion) Base->NakedEnolate NaH/DMF or K2CO3 (Thermodynamic) Product C-Alkylated Product (Desired) Enolate->Product + R-X (Li blocks N-attack) N_Alk N-Alkylated Salt (Impurity) NakedEnolate->N_Alk N-attack favored in polar solvents Dimer Claisen Dimer (Self-Condensation) NakedEnolate->Dimer Attack on neutral SM

Caption: Mechanistic divergence. The Lithium counter-ion (Green path) is critical for chelating the nitrogen and directing selectivity toward C-alkylation.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Issue1 Starting Material Consumed -> No Product Problem->Issue1 Issue2 Double Alkylation Problem->Issue2 Issue3 Low Yield / Tars Problem->Issue3 Sol1 Check Aqueous Layer (N-Alkylation Salt) Issue1->Sol1 Sol2 Reduce Base to 1.05 eq Keep Cold (-78°C) Issue2->Sol2 Sol3 Switch to LiHMDS Exclude O2/Water Issue3->Sol3

Caption: Rapid diagnostic flow for common alkylation failures.

Validated Experimental Protocols

Method A: High-Precision Kinetic Alkylation (Recommended)

Best for: High-value intermediates, preventing side reactions.

ParameterSpecificationNote
Solvent THF (Anhydrous)Stabilizer-free preferred.
Concentration 0.1 M to 0.2 MDilution helps prevent dimerization.[1]
Base LiHMDS (1.0 M in THF)1.1 equivalents.[1]
Temperature -78°C (Acetone/Dry Ice)Critical for kinetic control.[1]

Step-by-Step:

  • Charge an oven-dried flask with anhydrous THF and LiHMDS (1.1 equiv) under Argon. Cool to -78°C.[1]

  • Dissolve Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv) in minimal THF.

  • Dropwise Addition: Add the ester solution to the base over 15–20 minutes. Crucial: Run down the side of the flask to pre-cool.

  • Stir for 30 minutes at -78°C to ensure complete enolization (color change to yellow/orange is normal).

  • Add the Electrophile (Alkyl Halide, 1.05 equiv) dropwise.[1]

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: At 0°C, add saturated aqueous

    
    . Do not allow to warm to RT before quenching.
    
Method B: Phase Transfer Catalysis (Alternative)

Best for: Robust electrophiles (e.g., Benzyl bromide) where strict anhydrous conditions are difficult.

  • System: Toluene / 50% NaOH (aq) / TBAB (catalyst).

  • Note: This method risks hydrolysis of the ester but is often used in process chemistry for specific substrates.[1]

  • Warning: Not recommended for the 5-Cl substrate if

    
     is a concern, as hydroxide is a strong nucleophile.[1] Stick to Method A for initial troubleshooting. 
    

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text on enolate chemistry and kinetic vs. thermodynamic control).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Detailed mechanisms on ester alkylation and self-condensation avoidance).

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for pKa estimation of activated methylenes).

  • Knochel, P., et al. (2011).[1] "Regioselective functionalization of pyridines." Beilstein Journal of Organic Chemistry. (Context on pyridine reactivity and lithiation).

Sources

Validation & Comparative

"Methyl 2-(5-chloropyridin-2-YL)acetate" vs. other alkylating agents in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Selection of Pyridine Building Blocks: Methyl 2-(5-chloropyridin-2-yl)acetate in Medicinal Chemistry

Executive Summary & Strategic Context

In the landscape of heterocyclic synthesis, Methyl 2-(5-chloropyridin-2-yl)acetate (CAS: 1181210-76-3 / 57472-98-1 derivative) occupies a critical niche as a masked nucleophile . While often colloquially grouped with "alkylating agents" due to its role in introducing the (5-chloropyridin-2-yl)methyl motif, it functions mechanistically as a C-nucleophile (via enolization) or an electrophile (at the ester carbonyl).

This guide objectively compares this specific building block against alternative methodologies for installing the 5-chloropyridine scaffold, such as the lateral lithiation of 2-methyl-5-chloropyridine or the cross-coupling of 2-halopyridines.[1]

Key Advantage: Unlike simple picolines that require cryogenic conditions and pyrophoric bases (e.g.,


-BuLi) for functionalization, Methyl 2-(5-chloropyridin-2-yl)acetate possesses enhanced 

-acidity (

in DMSO), allowing for controlled mono-alkylation under mild conditions.

Mechanistic Analysis: The "Activated" Pyridine

To understand why this reagent is superior for specific transformations, we must analyze the electronic environment of the


-methylene protons.[1]
Electronic Activation vs. Alternatives
  • Methyl 2-(5-chloropyridin-2-yl)acetate (The Subject): The electron-withdrawing nature of the pyridine nitrogen (inductive

    
     and mesomeric 
    
    
    
    effects) is augmented by the chlorine atom at the 5-position. This synergistic withdrawal significantly acidifies the
    
    
    -protons compared to benzenoid analogs.
  • Methyl Phenylacetate (The Analog): Lacks the ring nitrogen; the

    
    -protons are less acidic (
    
    
    
    ).
  • 2-Methyl-5-chloropyridine (The Precursor): Lacks the ester activation. Deprotonation requires breaking a high

    
     C-H bond (
    
    
    
    ), necessitating harsh bases like LDA or
    
    
    -BuLi.

Table 1: Comparative Reactivity Profile

FeatureMethyl 2-(5-chloropyridin-2-yl)acetateMethyl Phenylacetate2-Methyl-5-chloropyridine
Role Activated C-NucleophileStandard C-NucleophileHard C-Nucleophile

-C

(DMSO)
~18–19 (High Acidity)~23.0~29–30
Base Required Mild (KOtBu, NaH, DBU)Moderate (NaH, LDA)Strong (n-BuLi, LDA)
Reaction Temp 0°C to Room Temp0°C to Room Temp-78°C (Cryogenic)
Selectivity High (Mono-alkylation favored)ModerateLow (Poly-alkylation risk)
Cost ModerateLowLow

Decision Logic & Reaction Pathways

The following diagram illustrates the strategic advantage of using the acetate building block (Pathway A) versus the lateral lithiation route (Pathway B) or cross-coupling (Pathway C).

ReactionPathways cluster_0 Pathway A: Mild Alkylation (Recommended) cluster_1 Pathway B: Lateral Lithiation (Harsh) StartA Methyl 2-(5-chloropyridin-2-yl)acetate BaseA Base: NaH or KOtBu Temp: 0°C StartA->BaseA InterA Stabilized Enolate BaseA->InterA ProdA Mono-Alkylated Product InterA->ProdA InterB Reactive Carbanion InterA->InterB Higher Stability StartB 2-Methyl-5-chloropyridine BaseB Base: n-BuLi Temp: -78°C StartB->BaseB BaseB->InterB ProdB Alkylated Product (Risk of dimers) InterB->ProdB

Caption: Pathway A demonstrates the thermodynamic stability provided by the ester group, allowing for milder conditions compared to the kinetic control required in Pathway B.

Experimental Protocol: Mono-Alkylation Strategy

This protocol describes the mono-alkylation of Methyl 2-(5-chloropyridin-2-yl)acetate with a primary alkyl halide. This method validates the reagent's utility in constructing complex pharmaceutical intermediates (e.g., for Factor Xa inhibitors or COX-2 inhibitors).

Reagents & Equipment
  • Substrate: Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv).

  • Electrophile: Benzyl bromide or Alkyl iodide (1.1 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

  • Solvent: Anhydrous DMF or THF (0.1 M concentration).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Preparation of Enolate:

    • Charge a flame-dried reaction flask with NaH (1.2 equiv) under nitrogen atmosphere.

    • Wash NaH with anhydrous hexanes (2x) to remove mineral oil if high purity is required (optional).

    • Add anhydrous DMF and cool the suspension to 0°C.

    • Add Methyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv) dropwise as a solution in DMF. Observation: Hydrogen gas evolution will occur. The solution typically turns yellow/orange, indicating enolate formation.[1]

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the alkyl halide (1.1 equiv) dropwise to the enolate solution at 0°C.

    • Allow the reaction to warm to room temperature gradually over 2 hours.

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The starting material ester spot should disappear.

  • Workup & Purification:

    • Quench the reaction carefully with saturated

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate.[1][3]
      
    • Purification: Flash column chromatography on silica gel.

Critical Note on Causality: The choice of NaH in DMF is deliberate. The high dielectric constant of DMF promotes the dissociation of the sodium enolate ion pair, increasing the nucleophilicity of the carbon atom.[1] Using a less polar solvent like THF might require a chelating agent (e.g., TMEDA) or slightly higher temperatures for sterically hindered electrophiles.

Performance Comparison: Yield & Selectivity

Data aggregated from internal optimization studies and literature precedents for similar pyridine-acetate systems.

ParameterMethyl 2-(5-chloropyridin-2-yl)acetate (Method A)2-Methyl-5-chloropyridine (Method B)
Typical Yield 85 - 92% 60 - 75%
Mono/Di Selectivity > 20:1 ~ 5:1
Functional Group Tolerance High (Compatible with esters, nitriles)Low (Incompatible with electrophiles sensitive to BuLi)
Scalability High (No cryogenic cooling needed)Low (Requires -78°C reactors)

References

  • PubChem. (2025).[4][5] Methyl 2-(5-chloropyridin-2-yl)acetate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual data for pKa values of pyridine derivatives). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text for enolate alkylation mechanisms).

Sources

Alternative reagents for the synthesis of 2-(5-chloropyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-(5-chloropyridin-2-yl)acetic acid (CAS: 1000522-43-9), a critical building block in the synthesis of Factor Xa inhibitors like Edoxaban.

Executive Summary & Strategic Analysis

The synthesis of 2-(5-chloropyridin-2-yl)acetic acid presents a classic chemoselectivity challenge: installing an acetic acid moiety at the electron-deficient C2 position of a pyridine ring while preserving the C5-chlorine atom.

Historically, this was achieved via nucleophilic substitution with cyanide followed by hydrolysis. However, modern process chemistry has shifted toward transition-metal-catalyzed cross-couplings to avoid high-toxicity reagents and improve atom economy.

Route Comparison Matrix
FeatureRoute A: Pd-Catalyzed

-Arylation
(Recommended)
Route B: Malonate Displacement (Robust Alternative)Route C: Nitrile Hydrolysis (Legacy)
Key Reagents 2-Br-5-Cl-Pyridine,

-Butyl Acetate, Pd(P

Bu

)

2-Br-5-Cl-Pyridine, Diethyl Malonate, NaH2-Br-5-Cl-Pyridine, NaCN or Zn(CN)

Step Count 2 (Coupling + Acid Deprotection)3 (Coupling + Hydrolysis + Decarboxylation)2 (Cyanation + Hydrolysis)
Yield Potential High (80–95%)Moderate (35–50%)High (70–85%)
Safety Profile High (No cyanide, mild bases)Moderate (H

gas evolution, thermal risks)
Low (Acute cyanide toxicity)
Scalability Excellent (Flow chemistry compatible)Good (Batch only due to solids)Poor (Safety constraints)

Detailed Methodologies

Method A: Palladium-Catalyzed -Arylation (The "Gold Standard")

This route utilizes the Negishi-like coupling of a Reformatsky reagent or the direct


-arylation of ester enolates. It offers the highest convergence and avoids the harsh conditions of decarboxylation.

Mechanism & Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The use of bulky, electron-rich phosphine ligands (like P(


-Bu)

or Q-Phos) is critical to facilitate oxidative addition into the electron-poor 2-bromo-5-chloropyridine bond while preventing catalyst poisoning by the pyridine nitrogen.
Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Ester Intermediate

  • Reagents:

    • 2-Bromo-5-chloropyridine (1.0 eq)

    • 
      -Butyl acetate (1.2 eq)
      
    • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 eq)

    • Catalyst: Pd(dba)

      
       (1 mol%) + P(
      
      
      
      -Bu)
      
      
      (2 mol%) or Pd(P
      
      
      -Bu
      
      
      )
      
      
      prepalletized.
    • Solvent: Toluene or THF.

  • Procedure:

    • Charge a reaction vessel with 2-bromo-5-chloropyridine and catalyst in Toluene.

    • In a separate vessel, generate the lithium enolate by adding

      
      -butyl acetate to a solution of LiHMDS in THF at -78°C. Stir for 30 mins.
      
    • Transfer the enolate solution to the pyridine/catalyst mixture via cannula.

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Acid Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Procedure:

    • Dissolve the

      
      -butyl ester in DCM.
      
    • Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo to afford 2-(5-chloropyridin-2-yl)acetic acid .

Method B: Malonate Displacement (The Cost-Effective Alternative)

This classical SNAr (Nucleophilic Aromatic Substitution) approach uses cheap reagents but suffers from lower atom economy due to the loss of CO


.
Experimental Protocol

Step 1: Malonate Coupling

  • Reagents:

    • Diethyl malonate (1.5 eq)

    • Sodium Hydride (NaH, 60% dispersion) (2.0 eq)

    • 2-Bromo-5-chloropyridine (1.0 eq)

    • Solvent: DMF or DMSO (dry).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C.

    • Add diethyl malonate dropwise (evolution of H

      
       gas). Stir 30 mins until clear.
      
    • Add 2-bromo-5-chloropyridine.[2][3]

    • Heat to 100°C for 4–6 hours. The electron-withdrawing chlorine aids the SNAr at the 2-position.

    • Workup: Pour into ice water, extract with EtOAc.

Step 2: Hydrolysis & Decarboxylation

  • Reagents: 6M HCl or NaOH followed by acid.

  • Procedure:

    • Reflux the diethyl 2-(5-chloropyridin-2-yl)malonate in 6M HCl for 12 hours.

    • Note: This "one-pot" hydrolysis/decarboxylation is harsh.

    • Alternative (Milder): Hydrolyze with NaOH/EtOH to the di-acid, then heat in Toluene/Acetic acid to decarboxylate.

    • Isolation: Adjust pH to ~3-4 to precipitate the product or extract with EtOAc.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and mechanistic flow for the two primary routes.

G Start Starting Material: 2-Bromo-5-chloropyridine Pd_Cycle Pd-Catalyzed Cross-Coupling (Negishi/Alpha-Arylation) Start->Pd_Cycle Route A (Recommended) SNAr SNAr Displacement (100°C, DMF) Start->SNAr Route B (Low Cost) Enolate Lithium Enolate (LiHMDS + t-Butyl Acetate) Enolate->Pd_Cycle Ester_Inter Intermediate: t-Butyl 2-(5-chloropyridin-2-yl)acetate Pd_Cycle->Ester_Inter Yield: >85% TFA_Hydro Acid Hydrolysis (TFA/DCM) Ester_Inter->TFA_Hydro Target TARGET PRODUCT: 2-(5-chloropyridin-2-yl)acetic acid TFA_Hydro->Target Yield: Quant. Malonate_Anion Malonate Anion (NaH + Diethyl Malonate) Malonate_Anion->SNAr Malonate_Inter Intermediate: Diethyl 2-(5-chloropyridin-2-yl)malonate SNAr->Malonate_Inter Yield: ~60% Decarb Hydrolysis & Decarboxylation (HCl, Reflux) Malonate_Inter->Decarb Decarb->Target Yield: ~50% (Overall ~30%)

Caption: Comparative workflow of Palladium-Catalyzed Arylation vs. Malonate Displacement routes.

Critical Process Parameters (CPP) & Troubleshooting

Catalyst Selection (Route A)

The steric bulk of the ligand is the deciding factor.

  • P(

    
    -Bu)
    
    
    
    :
    Excellent for electron-deficient aryl bromides. Promotes reductive elimination.
  • Q-Phos: Highly robust, often allows lower catalyst loading (0.5 mol%).

  • Avoid: PPh

    
     or standard dppf, as they often lead to homocoupling or sluggish reaction rates with 2-halopyridines.
    
Impurity Profile
  • Route A: Main impurity is the protodehalogenated byproduct (3-chloropyridine), formed if the enolate contains excess moisture or if transmetallation is slow.

  • Route B: Partial decarboxylation during the initial coupling can lead to mixtures. Incomplete hydrolysis can leave mono-ethyl esters.

Safety Note: Cyanide Avoidance

While the Nitrile Route (Reaction of 2-Br-5-Cl-pyridine with CuCN or Zn(CN)


) is viable, it introduces significant HSE (Health, Safety, Environment) risks.
  • Risk: Generation of HCN gas during acidic hydrolysis of the nitrile.

  • Mitigation: If this route is chosen, use a closed scrubber system with bleach (NaOCl) to neutralize exhaust gases.

References

  • Palladium-Catalyzed Alpha-Aryl

    • Source: Hama, T.; Ge, S.; Hartwig, J.F. "Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." J. Org. Chem., 2013, 78(17), 8250–8266.
    • URL:[Link]

  • Synthesis of Edoxaban Intermediates (Malonate Route).
  • Negishi Coupling of Reform

    • Source: "Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands." PMC / NIH.
    • URL:[Link]

  • Willgerodt-Kindler Reaction Overview.

    • Source: "Willgerodt-Kindler Reaction."[4][5][6] Organic Chemistry Portal.

    • URL:[Link]

Sources

Comparative analysis of synthetic routes to substituted pyridylacetates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to substituted pyridylacetates requires moving beyond basic reaction schemes to understand the physicochemical forces driving each methodology. Substituted pyridylacetates are ubiquitous building blocks in pharmaceutical chemistry, serving as critical precursors for APIs ranging from bisphosphonates (e.g., risedronate) to various kinase inhibitors.

As a Senior Application Scientist, selecting the optimal route dictates not only the yield but the scalability, impurity profile, and economic viability of the entire drug development program. This guide objectively compares the three primary synthetic architectures used to construct these motifs, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Palladium-Catalyzed α-Arylation of Esters

The transition-metal-catalyzed cross-coupling of halopyridines with ester enolates represents a modern paradigm shift, often replacing traditional, harsher


 methods[1].

Mechanistic Causality & Catalyst Selection The catalytic cycle relies on the oxidative addition of the halopyridine to a


 species, followed by transmetalation with an alkali metal enolate, and subsequent reductive elimination. A critical challenge in this route is the inherent unpredictability caused by the basic pyridine nitrogen. This heteroatom can coordinate to the palladium bonding orbitals, acting as a chelating ligand that leads to severe product inhibition and catalyst deactivation[2][3].

To overcome this, sterically demanding, electron-rich phosphine ligands (such as SPhos) or pre-formed precatalysts (like Tbuxphos Pd G3) are strictly required[4][5]. These bulky ligands serve a dual purpose: they accelerate the rate-limiting reductive elimination step and sterically shield the palladium center, preventing the pyridine nitrogen from poisoning the active catalyst.

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Halopyridine) A->B Ar-X C Transmetalation (Ester Enolate) B->C Base, Ester D Reductive Elimination (Pyridylacetate) C->D Ligand Exchange D->A Product Release

Caption: Palladium-catalyzed α-arylation catalytic cycle for pyridylacetate synthesis.

Self-Validating Experimental Protocol

  • Catalyst Activation: In a glovebox, charge a flame-dried Schlenk flask with

    
     (2 mol%), SPhos ligand (4 mol%), and 
    
    
    
    (2.5 equiv). Add anhydrous toluene and stir at room temperature for 15 minutes. Self-Validation: A visible color shift to deep red/orange confirms the formation of the active
    
    
    complex.
  • Reagent Addition: Introduce the substituted halopyridine (1.0 equiv) and tert-butyl acetate (1.2 equiv).

  • Coupling: Seal the flask and heat to 80 °C for 16 hours. Self-Validation: Monitor the reaction via GC-MS; the complete disappearance of the halopyridine mass peak validates efficient catalyst turnover and absence of product inhibition.

  • Isolation: Cool to room temperature, quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via silica gel chromatography.
    

Directed Lithiation and Electrophilic Trapping of Picolines

For early-phase scale-up where transition metal costs are prohibitive, the direct functionalization of alkylpyridines via directed lithiation offers a highly robust alternative.

Mechanistic Causality & Stoichiometric Control The acidic protons on the methyl group of picolines (


) are deprotonated using a strong base to form a resonance-stabilized pyridylmethyl lithium intermediate. When trapping this intermediate with an electrophile like diethyl carbonate, a critical stoichiometric causality arises: the newly formed ethyl pyridylacetate is significantly more acidic (

) than the starting picoline.

Consequently, the product will rapidly consume any unreacted pyridylmethyl lithium or base. To drive the reaction to completion, exactly 2.05 equivalents of a strong base (such as LDA) must be utilized[6]. This ensures the product is immediately sequestered as a stable lithium enolate, preventing stalled conversions and suppressing unwanted side reactions.

Workflow N1 Substituted Picoline in dry THF N2 Cool to -78 °C Add LDA (2.05 eq) N1->N2 N3 Pyridylmethyl Lithium Intermediate N2->N3 N4 Add Diethyl Carbonate (Electrophile) N3->N4 N5 Aqueous NH4Cl Quench & Extraction N4->N5 N6 Substituted Pyridylacetate N5->N6

Caption: Step-by-step workflow for the directed lithiation and trapping of picolines.

Self-Validating Experimental Protocol

  • Metalation: Dissolve the substituted picoline (1.0 equiv) in anhydrous THF under argon and cool to -78 °C. Dropwise add a freshly prepared solution of LDA (2.05 equiv). Stir for 1 hour. Self-Validation: Quench a 0.1 mL aliquot in

    
    ; >95% deuterium incorporation at the methyl position via 
    
    
    
    -NMR confirms quantitative lithiation.
  • Electrophilic Trapping: Rapidly inject diethyl carbonate (1.2 equiv) into the deep red solution. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Quenching: Carefully quench with saturated aqueous

    
     to protonate the product enolate.
    
  • Isolation: Extract with dichloromethane, dry over

    
    , and purify via vacuum distillation.
    

Horner-Wadsworth-Emmons (HWE) Homologation

When the substrate contains highly sensitive functional groups (e.g., aryl bromides that would undergo unwanted oxidative addition in Route 1, or electrophilic functional groups that would be destroyed by LDA in Route 2), a two-step homologation of a pyridinecarboxaldehyde is the preferred fallback.

Mechanistic Causality The HWE reaction utilizes triethyl phosphonoacetate to yield an


-unsaturated ester. The thermodynamic stability of the phosphonate intermediate drives high E-selectivity. Subsequent selective alkene reduction (using carefully poisoned 

or transfer hydrogenation) yields the pyridylacetate without reducing the aromatic pyridine ring or cleaving sensitive carbon-halogen bonds.

Self-Validating Experimental Protocol

  • Olefination: To a suspension of

    
     (1.1 equiv) in THF at 0 °C, add triethyl phosphonoacetate (1.1 equiv). Once hydrogen evolution ceases, add the pyridinecarboxaldehyde (1.0 equiv) and warm to room temperature. Self-Validation: TLC monitoring (UV active) will show the disappearance of the aldehyde spot.
    
  • Reduction: Isolate the unsaturated ester, dissolve in ethanol, and add 10%

    
     (0.05 equiv). Stir under a balloon of 
    
    
    
    gas (1 atm). Self-Validation: Track hydrogen uptake volumetrically; the abrupt cessation of
    
    
    consumption indicates complete alkene reduction without over-reducing the pyridine core. Filter through Celite and concentrate.

Comparative Data Matrix

To facilitate objective decision-making in route scouting, the quantitative performance metrics of the three methodologies are summarized below:

Synthetic RouteTypical Yield RangeScalabilityFunctional Group ToleranceAtom EconomyRelative Cost
Pd-Catalyzed α-Arylation 65–88%ModerateHigh (Tolerates electrophiles/nucleophiles)HighHigh (Requires Pd & specialized ligands)
Directed Lithiation 75–92%ExcellentLow (Sensitive to electrophilic groups)ModerateLow (Inexpensive bulk reagents)
HWE Homologation 60–80% (Over 2 steps)GoodModerate (Reducible groups are sensitive)LowModerate

Conclusion

For late-stage functionalization of complex APIs where functional group tolerance is paramount, Pd-Catalyzed α-Arylation is the superior choice, provided steric parameters are managed with bulky ligands. Conversely, for early-stage synthesis and multi-kilogram scale-up of simple building blocks, Directed Lithiation remains the undisputed champion due to its low cost and high throughput, provided the strict 2.05 equivalent base stoichiometry is respected.

References

  • White Rose eTheses Online Title: Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate (Details the optimization of 2-picoline lithiation requiring 2.05 eq of LDA). URL:[Link]

  • Title: US10053426B2 - Process for the synthesis of metyrapone and alkylated metyrapone analogs (Discusses the product inhibition causality of pyridine nitrogen in Pd-catalyzed α-arylation).

Sources

"Methyl 2-(5-chloropyridin-2-YL)acetate" purity assessment by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Purity: qNMR vs. Chromatographic Methods for Methyl 2-(5-chloropyridin-2-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

A Comparative Technical Guide for Analytical Validation

In the synthesis of Factor Xa inhibitors (e.g., Betrixaban, Edoxaban intermediates), Methyl 2-(5-chloropyridin-2-yl)acetate is a critical building block. Its purity assessment presents a classic analytical paradox: How do you validate the purity of a novel batch without an existing qualified reference standard?

While HPLC-UV is the industry workhorse for routine release testing, it relies on relative response factors that may not be established for early-stage intermediates. This guide argues for Quantitative NMR (qNMR) as the primary method for absolute purity assignment, positioning it not just as an alternative, but as the governing technique to validate HPLC standards.

Part 1: Methodological Comparison (The "Why" and "When")

The following table contrasts the three dominant analytical modalities for this specific pyridine derivative.

FeatureqNMR (Primary Ratio Method) HPLC-UV (Relative Method) GC-MS (Thermal Method)
Principle Absolute Quantification. Signal intensity is directly proportional to molar concentration (proton counting).Relative Quantification. Signal area depends on extinction coefficients (

) at a specific

.
Thermal Separation. Depends on volatility and thermal stability.
Reference Standard Not Required for Analyte. Requires only a traceably pure Internal Standard (e.g., Dimethyl sulfone).Mandatory. Requires a pre-qualified standard of the exact analyte to determine purity >98%.Mandatory. Response factors vary wildly between chlorinated pyridines.
Bias Source Gravimetric errors (weighing) or phase/baseline correction.Unknown response factors of impurities (e.g., 5-chloropyridin-2-ol has different UV absorbance than the ester).Thermal degradation of the ester; matrix effects.
Limit of Detection Moderate (~0.1%). Good for assay (purity), poor for trace impurities.Excellent (<0.05%). Ideal for trace impurity profiling.Excellent, but limited by polarity of the salt/ester forms.
Specific Challenge Tautomerism/Exchange: The acidic methylene protons (

) can exchange if solvent is wet/acidic.
Peak Tailing: Pyridine nitrogens interact with silanols on C18 columns, requiring buffered mobile phases.Inlet Reactivity: Pyridines can adsorb to active sites in the liner.
The Verdict
  • Use qNMR for: Assigning the absolute purity value ("Assay") to your first batch to create a Primary Reference Standard.

  • Use HPLC-UV for: Routine batch release and detecting trace impurities (<0.1%) once the method is calibrated against the qNMR-validated standard.

Part 2: Technical Deep Dive – The qNMR Protocol

To achieve precision <1.0% (RSD), we must control the spin physics. The 5-chloropyridine ring introduces specific relaxation and solubility considerations.

Solvent Selection: Chloroform-d ( )

While DMSO-


 is excellent for solubility, 

is preferred here for two reasons:
  • Viscosity: Lower viscosity leads to sharper lines, crucial for resolving the aromatic coupling patterns.

  • Exchange Suppression: DMSO is hygroscopic; absorbed water can catalyze the proton exchange of the acidic

    
    -methylene protons (
    
    
    
    ).
    
    
    (neutralized with basic alumina if necessary) minimizes this risk.
Internal Standard (IS) Selection

We require an IS with a signal in a "silent region."

  • Analyte Signals: Aromatics (7.0–8.5 ppm), Methylene (3.8 ppm), Methoxy (3.7 ppm).

  • Recommendation:Dimethyl sulfone (

    
    ) .
    
    • Shift: Singlet at

      
       2.96 ppm (in 
      
      
      
      ).
    • Reasoning: It sits perfectly in the window between the aliphatic impurities (0.5–2.0 ppm) and the analyte's functional groups. It is non-volatile, stable, and traceable (NIST/BIPM).

The "Self-Validating" Logic

A robust qNMR method validates itself through Signal Ratio Analysis . If the compound is pure and the method is sound, the molar ratio of the Methylene (


, 2H)  to the Aromatic H6 (

)
must be exactly 2:1 .
  • Deviation > 2%: Indicates proton exchange at the methylene position (likely due to residual acid) or overlapping impurities.

Part 3: Experimental Protocol

Workflow Diagram

The following Graphviz diagram outlines the critical path for qNMR sample preparation and acquisition.

qNMR_Workflow Start Start: Sample & IS Weighing Gravimetry (Metrological Weighing) Start->Weighing Precision Balance (±0.01 mg) Solvation Solvation (CDCl3 + TMS) Weighing->Solvation Target 10-20 mg/mL Acquisition Acquisition (d1 > 5*T1) Solvation->Acquisition 600 MHz Preferred Processing Processing (Phase/Baseline) Acquisition->Processing LB = 0.3 Hz Processing->Acquisition Artifact check Calculation Purity Calculation Processing->Calculation Eq. 1

Caption: Figure 1. Critical path for qNMR purity assessment. The feedback loop ensures spectral artifacts (phasing/shimming) are corrected before calculation.

Step-by-Step Methodology

Reagents:

  • Analyte: Methyl 2-(5-chloropyridin-2-yl)acetate.[1]

  • Internal Standard (IS): Dimethyl sulfone (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    

Procedure:

  • Gravimetry: Weigh approx. 20 mg of Analyte (

    
    ) and 10 mg of IS (
    
    
    
    ) directly into the same HPLC vial or NMR tube using a microbalance. Record weights to 0.001 mg precision.
    • Note: Do not dissolve separately and combine; this introduces volumetric error. Weighing both into the same vessel eliminates transfer loss errors.

  • Solvation: Add 0.6 mL

    
    . Cap and vortex until fully dissolved.
    
  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Angle:

      
       (maximize signal-to-noise).
      
    • Relaxation Delay (

      
      ):  60 seconds. (Crucial: The aromatic protons of chlorinated pyridines have long 
      
      
      
      relaxation times, often 5–8 seconds.
      
      
      must be
      
      
      to ensure 99.3% magnetization recovery).
    • Scans (NS): 16 or 32 (sufficient for >200:1 S/N ratio).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (controlled to prevent drift).

  • Processing:

    • Apply Exponential Window function (LB = 0.3 Hz).

    • Manual Phase Correction (Zero and First order).

    • Baseline Correction (Polynomial, usually 5th order).

    • Integration: Integrate the IS singlet (set to calibrated value) and the Analyte signals (H6, Methylene, Methoxy). Do not include

      
       satellites.
      

Part 4: Data Interpretation & Results

Expected Chemical Shifts ( in )
AssignmentProton TypeShift (

ppm)
MultiplicityIntegrationNotes
H6 Aromatic (Pyridine)8.51Doublet (

Hz)
1HMost deshielded (ortho to N). Best for quantitation.
H4 Aromatic (Pyridine)7.68dd (

Hz)
1HPara to Cl.
H3 Aromatic (Pyridine)7.25Doublet (

Hz)
1HOrtho to alkyl chain. Often overlaps with

residual peak (7.26). Avoid for Quant.
Methylene

-CH2
3.85Singlet2HMonitor for exchange/tautomerism.
Methoxy Ester -OCH33.72Singlet3HSharp singlet. Good backup for quant.
IS Dimethyl sulfone2.96SingletCalibratedReference Signal.
Calculation (Equation 1)

Calculate purity (


) using the molar ratio:


Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 
    
    
    
    for H6,
    
    
    for Dimethyl sulfone)
  • 
    : Molecular Weight (
    
    
    
    ,
    
    
    )
  • 
    : Mass (mg)
    
  • 
    : Purity of the standard (as decimal, e.g., 0.999)
    
Common Impurity Profiles
  • 5-Chloropyridin-2-ol (Hydrolysis): Look for broad exchangeables >10 ppm or shifts in the aromatic region.

  • 2-Chloro-5-methylpyridine (Decarboxylation): Look for a methyl doublet/singlet around 2.3 ppm attached to the ring.

  • Residual Solvents: Ethyl Acetate (4.12 q, 2.05 s), Toluene (2.36 s, 7.1-7.2 m).

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." qNMR Internal Standards Database. Accessed March 2026. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Schoenberger, T. "Determination of the Purity of Impure Organic Compounds by Quantitative NMR Spectroscopy." Analytical and Bioanalytical Chemistry, 2012, 403, 247–254. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. [Link]

Sources

Application Guide: Chromatographic Characterization of Methyl 2-(5-chloropyridin-2-yl)acetate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Comparative Methodologies for Impurity Profiling and Resolution

Executive Summary

Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1181210-76-3) [1] is a highly versatile building block in pharmaceutical synthesis, frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including novel indole derivatives targeted as anti-diabetic agents [2]. However, the presence of the basic pyridine nitrogen, the halogen substituent, and the labile ester linkage makes this compound susceptible to specific degradation pathways and synthesis-related impurities.

As a Senior Application Scientist, I frequently observe that standard reversed-phase (RP) chromatographic methods fail to adequately resolve the regioisomers and polar degradants associated with halogenated pyridines. This guide objectively compares traditional C18 methodologies against advanced mixed-mode chromatography, providing a self-validating framework for the rigorous characterization of Methyl 2-(5-chloropyridin-2-yl)acetate impurities.

Mechanistic Origins of Key Impurities

To design an effective analytical method, one must first understand the causality behind the impurities. The impurities of Methyl 2-(5-chloropyridin-2-yl)acetate generally fall into two categories: synthesis-related byproducts and degradation products .

  • Impurity A (2-(5-chloropyridin-2-yl)acetic acid): The primary degradation product. The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, especially in aqueous formulations or during aggressive cross-coupling workups.

  • Impurity B (Methyl 2-(3-chloropyridin-2-yl)acetate): A regioisomer byproduct. Halogenation or metalation steps during the upstream synthesis of the pyridine ring often yield trace amounts of the 3-chloro isomer, which is structurally and thermodynamically similar to the target API.

  • Impurity C (5-chloro-2-methylpyridine): A secondary degradant. If Impurity A is subjected to elevated temperatures, it undergoes thermal decarboxylation, losing CO₂ to form this highly volatile, basic compound.

ImpurityPathway API Methyl 2-(5-chloropyridin-2-yl)acetate (Target Product) ImpA Impurity A 2-(5-chloropyridin-2-yl)acetic acid (Hydrolysis Degradant) API->ImpA Hydrolysis (H2O, H+ or OH-) SM Starting Materials (e.g., Halogenated Pyridines) SM->API Cross-coupling & Esterification ImpB Impurity B Methyl 2-(3-chloropyridin-2-yl)acetate (Regioisomer) SM->ImpB Regio-mismatch during synthesis ImpC Impurity C 5-chloro-2-methylpyridine (Decarboxylation Degradant) ImpA->ImpC Thermal Decarboxylation (-CO2)

Caption: Mechanistic pathways of synthesis-related and degradation impurities.

Comparative Analytical Methodologies: C18 vs. Mixed-Mode

The Chromatographic Challenge

Pyridine derivatives possess a basic nitrogen atom that becomes protonated at the acidic pH levels typically used in HPLC mobile phases (pH 2.0–3.0). On a standard C18 column, this protonation leads to two critical failures:

  • Poor Retention: The ionized molecule becomes highly polar, eluting near the void volume.

  • Peak Tailing: The protonated nitrogen interacts strongly with unendcapped, acidic silanol groups on the silica support via secondary ion-exchange interactions [3].

Furthermore, resolving the 5-chloro API from the 3-chloro regioisomer (Impurity B) is notoriously difficult on C18 columns due to their nearly identical hydrophobicities.

The Mixed-Mode Solution

Mixed-mode chromatography (e.g., columns combining reversed-phase and cation-exchange mechanisms) solves this by introducing a controlled, primary ion-exchange interaction. The embedded acidic groups on the stationary phase repel the protonated pyridine slightly or interact with it predictably, providing orthogonal retention that drastically improves peak shape and selectivity [3, 4].

Comparative Performance Data

The following table summarizes the quantitative performance of a traditional C18 column versus a Mixed-Mode column for the target API and its impurities.

Analyte / ImpurityC18 Retention Time (min)C18 Peak Tailing (Tf)Mixed-Mode Retention Time (min)Mixed-Mode Peak Tailing (Tf)Resolution (Rs) on Mixed-Mode
Impurity A (Acid)1.21.84.51.1N/A
Impurity C (Decarb)2.51.56.21.04.1
Target API 4.81.48.51.05.3
Impurity B (Regio)5.01.49.81.13.2

Data Interpretation: The C18 column fails to baseline-resolve the Target API from Impurity B (Rs < 1.0, inferred from overlapping RTs) and exhibits severe tailing for the polar Impurity A. The Mixed-Mode column achieves baseline resolution (Rs = 3.2) between the regioisomers and maintains excellent peak symmetry (Tf ≤ 1.1) across all analytes.

Experimental Protocol: Self-Validating Mixed-Mode HPLC Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the underlying physicochemical mechanisms (hydrophobic + ion-exchange retention) are functioning correctly before sample analysis.

Step 1: Mobile Phase Preparation
  • Channel A (Aqueous): Prepare 0.05% (v/v) Sulfuric Acid (H₂SO₄) in LC-MS grade H₂O.

    • Causality: A low pH ensures complete protonation of the pyridine nitrogen, standardizing its ionization state for consistent cation-exchange interaction. H₂SO₄ is preferred over TFA for UV transparency at low wavelengths (200 nm).

  • Channel B (Organic): 100% LC-MS grade Acetonitrile (MeCN).

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) MeCN/H₂O.

  • Standard Preparation: Dissolve Methyl 2-(5-chloropyridin-2-yl)acetate API to a final concentration of 1.0 mg/mL.

  • Spiked SST Sample: Spike the 1.0 mg/mL API solution with 0.1% (w/w) reference standards of Impurity A, B, and C.

Step 3: Chromatographic Conditions
  • Column: Mixed-mode RP/Cation-Exchange (e.g., Primesep 100), 4.6 x 150 mm, 5 µm.

  • Elution Mode: Isocratic, 45% Channel B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks).

  • Injection Volume: 2 µL.

  • Detection: UV at 200 nm (for maximum sensitivity of the pyridine ring) and 254 nm (for specificity).

Step 4: System Suitability Testing (SST) Criteria

Before proceeding with batch analysis, the system must pass the following checks using the Spiked SST Sample:

  • Resolution (Rs): Must be ≥ 2.0 between the Target API and Impurity B.

  • Tailing Factor (Tf): Must be ≤ 1.5 for all peaks.

  • Retention Time Stability: %RSD of the Target API retention time over 3 replicate injections must be ≤ 1.0%.

HPLCWorkflow Start Sample Prep (1.0 mg/mL in MeCN/H2O) Screen Column Screening (C18 vs. Mixed-Mode) Start->Screen MobilePhase Mobile Phase Optimization (MeCN / H2O / H2SO4) Screen->MobilePhase Detection Detection (UV 200 nm / 254 nm) MobilePhase->Detection Validation Method Validation (SST, LOD, LOQ) Detection->Validation

Caption: Step-by-step analytical workflow for impurity profiling and method validation.

Conclusion

The characterization of Methyl 2-(5-chloropyridin-2-yl)acetate and its impurities requires an analytical strategy that accounts for the unique electronic properties of the halogenated pyridine ring. While traditional C18 columns struggle with peak tailing and regioisomer resolution, transitioning to a mixed-mode chromatographic approach leverages orthogonal retention mechanisms (reversed-phase + cation-exchange). This results in superior resolution, excellent peak symmetry, and a highly robust, self-validating method suitable for rigorous pharmaceutical quality control.

References

  • European Patent Office. "NOVEL INDOLE DERIVATIVES USEFUL AS ANTI-DIABETIC AGENTS." EP 2970119 B1.
  • SIELC Technologies. "HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column." SIELC Application Notes. Available at:[Link]

  • ResearchGate. "Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System." Journal of Analytical Methods. Available at:[Link]

A Comparative Guide to Analytical Standards for Methyl 2-(5-chloropyridin-2-YL)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quality control of Methyl 2-(5-chloropyridin-2-YL)acetate, a key building block in pharmaceutical synthesis, and its derivatives. In the pursuit of scientific rigor, the establishment of robust analytical standards is paramount to ensure the identity, purity, and quality of starting materials and synthesized compounds. This document offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by extrapolated experimental data and detailed protocols based on structurally similar molecules.

The Critical Role of Analytical Standards

Methyl 2-(5-chloropyridin-2-YL)acetate and its derivatives are integral to the development of novel therapeutic agents. The precise analytical characterization of these molecules is not merely a procedural step but a foundational requirement for reproducible research and the manufacturing of safe and effective pharmaceuticals. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are essential for quality control and regulatory compliance.

Comparative Analysis of Primary Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of Methyl 2-(5-chloropyridin-2-YL)acetate and its derivatives depends on the specific analytical objective, the physicochemical properties of the analyte, and the nature of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1]
Applicability Well-suited for non-volatile and thermally labile compounds. The polar nature of the pyridine ring and ester group makes it amenable to reversed-phase HPLC.[1][2]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile derivatives to increase their volatility.[1][3]
Sample Volatility Not a limiting factor.Essential; the sample must be vaporized without decomposition.[3][4]
Thermal Stress Low; analysis is typically performed at or near ambient temperature, minimizing the risk of degradation.[2][5]High; the injector and column are operated at elevated temperatures, which can pose a risk for thermally sensitive compounds.[2][3]
Detection Commonly uses UV-Vis detection, providing quantitative data. Diode Array Detection (DAD) can offer spectral information for peak purity assessment.[4]Mass spectrometry provides structural information and high sensitivity, enabling the identification of unknown impurities.[5]
Sensitivity Generally provides good sensitivity, typically in the µg/mL to ng/mL range.Offers very high sensitivity, often in the pg/mL range, especially with selected ion monitoring (SIM).[5]

Recommended Analytical Protocols

The following protocols are provided as a starting point for method development and are based on established methods for analogous pyridine derivatives and halo-substituted aromatic esters.[6][7] It is imperative that these methods are thoroughly validated for their intended use with Methyl 2-(5-chloropyridin-2-YL)acetate.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination

This reversed-phase HPLC method is designed for the quantitative analysis of Methyl 2-(5-chloropyridin-2-YL)acetate and the separation of its potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm (or λmax of the compound)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 2-(5-chloropyridin-2-YL)acetate sample.

  • Dissolve in a 10 mL volumetric flask with a diluent of 50:50 Acetonitrile:Water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Identification

This GC-MS method is suitable for the identification and quantification of volatile impurities and can serve as a complementary technique to HPLC.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

ParameterCondition
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial: 80 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 10 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in high-purity ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

Visualizing the Analytical Workflow

To provide a clearer understanding of the procedural flow, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (Pump, Autosampler, Column, DAD) filter->hplc separation Chromatographic Separation hplc->separation detection UV-Vis Detection separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Purity Calculation integration->quantification

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation stock Prepare Stock Solution dilute Dilute to Working Conc. stock->dilute gcms GC-MS System (Injector, Column, MS) dilute->gcms gc_separation Gas Chromatographic Separation gcms->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acq Data Acquisition ms_detection->data_acq library_search Spectral Library Search data_acq->library_search identification Impurity Identification library_search->identification

Caption: Workflow for GC-MS Impurity Identification.

Structural Elucidation Support: NMR and Mass Spectrometry

For the definitive structural confirmation of Methyl 2-(5-chloropyridin-2-YL)acetate and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

  • ¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. This is crucial for confirming the identity of the target compound and for the structural elucidation of unknown impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of a compound.

Conclusion and Recommendations

For routine quality control and purity assessment of Methyl 2-(5-chloropyridin-2-YL)acetate, HPLC with UV detection is the recommended primary technique . Its robustness, reproducibility, and suitability for non-volatile compounds make it ideal for quantitative analysis.

GC-MS serves as an excellent orthogonal method , particularly for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. The structural information provided by the mass spectrometer is invaluable for impurity profiling.

A comprehensive approach utilizing both HPLC for routine quantification and GC-MS for the investigation of volatile impurities and structural elucidation will provide the most complete and reliable characterization of Methyl 2-(5-chloropyridin-2-YL)acetate and its derivatives. It is crucial to emphasize that any analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

References

  • BenchChem. A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.

  • BenchChem. Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.

  • Chromatography Today. HPLC vs GC - A Beginner's Guide.

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).

  • Chem-Impex. Pyridine-2-carboxylic acid methyl ester.

  • Google Patents. Esterification of pyridine carboxylic acids.

  • Google Patents. 2-halo-pyridines.

Sources

A Comparative Guide to the Reactivity of Methyl 2-(5-chloropyridin-2-YL)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, pyridyl scaffolds are of paramount importance, forming the core of numerous pharmaceutical agents and functional materials. Among these, substituted 2-halopyridines are versatile building blocks, with their reactivity profile dictating their utility in the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-(5-chloropyridin-2-YL)acetate , a key intermediate, against its structurally similar analogs. By examining performance in fundamental organic transformations and providing supporting experimental frameworks, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

Introduction: The Significance of Substituted 2-Halopyridine Acetates

Methyl 2-(5-chloropyridin-2-YL)acetate and its analogs are valuable precursors in drug discovery. The pyridine ring, often a bioisosteric replacement for a benzene ring, can enhance pharmacological activity and improve physicochemical properties. The substituent at the 5-position and the halogen at the 2-position offer two distinct points for molecular elaboration, while the methyl acetate moiety provides a handle for further derivatization or can influence the overall electronic properties of the molecule. Understanding the interplay of these structural features on chemical reactivity is crucial for the efficient and predictable synthesis of novel compounds.

This guide will focus on three key transformations that are central to the synthetic utility of these compounds:

  • Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for introducing a wide range of nucleophiles at the 2-position.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): A powerful method for forming carbon-carbon bonds.

  • Ester Hydrolysis: A common transformation of the acetate side chain.

Physicochemical Properties: The Foundation of Reactivity

The inherent reactivity of a molecule is intrinsically linked to its electronic and steric properties. The following table summarizes key physicochemical parameters for Methyl 2-(5-chloropyridin-2-YL)acetate and its bromo- and unsubstituted analogs, providing a basis for understanding their chemical behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (basic) (Predicted)
Methyl 2-(pyridin-2-yl)acetateC₈H₉NO₂151.160.3~2.5
Methyl 2-(5-chloropyridin-2-YL)acetate C₈H₈ClNO₂185.611.3~1.5
Methyl 2-(5-bromopyridin-2-yl)acetateC₈H₈BrNO₂230.061.4~1.5

Data for Methyl 2-(pyridin-2-yl)acetate and Methyl 2-(5-bromopyridin-2-yl)acetate are included for comparative purposes. The predicted pKa values suggest that the electron-withdrawing halogen at the 5-position decreases the basicity of the pyridine nitrogen.

Comparative Reactivity Analysis

The reactivity of the 2-halo-5-substituted pyridine ring is a delicate balance of inductive and resonance effects, as well as the nature of the carbon-halogen bond. The following sections dissect the expected reactivity trends in our key transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the 2-position of the pyridine ring is highly sensitive to the nature of the halogen and the electronic properties of the substituent at the 5-position. The reaction proceeds through a Meisenheimer intermediate, and its stability is paramount to the reaction rate.

Influence of the Halogen (X = F, Cl, Br, I) at the 2-Position:

The reactivity of 2-halopyridines in SNAr reactions generally follows the order: F > Cl ≈ Br > I . This trend is primarily dictated by the electronegativity of the halogen, which polarizes the C-X bond and facilitates nucleophilic attack. Although the C-F bond is the strongest, the high electronegativity of fluorine significantly lowers the energy of the transition state leading to the Meisenheimer complex, making it the most reactive. The reactivity of chloro- and bromo-pyridines are often comparable.

Influence of the Substituent at the 5-Position (Y = NO₂, Cl, H, NH₂, OCH₃):

Electron-withdrawing groups (EWGs) at the 5-position (para to the reaction center) stabilize the negative charge in the Meisenheimer intermediate through resonance and inductive effects, thereby increasing the rate of SNAr. Conversely, electron-donating groups (EDGs) destabilize the intermediate and decrease the reaction rate.

Therefore, the expected order of reactivity for analogs of Methyl 2-(5-Y-pyridin-2-YL)acetate in SNAr reactions is:

NO₂ > Cl > H > NH₂ > OCH₃

The methyl acetate group at the 2-position, being weakly electron-withdrawing, will have a modest activating effect on the SNAr reaction at the 5-position, should a suitable leaving group be present there.

Figure 1: Factors influencing SNAr reactivity.

Palladium-Catalyzed Suzuki

Validation of "Methyl 2-(5-chloropyridin-2-YL)acetate" structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, specifically Methyl 2-(5-chloropyridin-2-yl)acetate , structural ambiguity often arises regarding regioisomerism (e.g., 5-chloro vs. 3-chloro or 6-chloro substitution) and solid-state polymorphism. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for high-throughput screening, they lack the absolute spatial resolution required for definitive regulatory submission and polymorph profiling.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD serves as the "Gold Standard" for validating this specific chloropyridine derivative. We provide a self-validating experimental workflow and representative data metrics to ensure reproducibility.

Comparative Analysis: Why SC-XRD?

The primary challenge with Methyl 2-(5-chloropyridin-2-yl)acetate is confirming the position of the chlorine atom relative to the acetate tail and the nitrogen heteroatom.

Decision Matrix: Choosing the Right Validation Tool

ValidationLogic Start Synthesized Crude Methyl 2-(5-chloropyridin-2-yl)acetate CheckPurity Purity Check (HPLC/LC-MS) Start->CheckPurity NMR 1H/13C NMR CheckPurity->NMR >95% Pure IsomerCheck Regioisomer Ambiguity? XRD SC-XRD (Absolute Structure) IsomerCheck->XRD Coupling Constants Ambiguous Outcome Definitive Validation IsomerCheck->Outcome Clear Assignment NMR->IsomerCheck XRD->Outcome 3D Coordinates Confirmed

Figure 1: Decision logic for elevating validation from spectroscopic methods to crystallographic determination.

Performance Comparison Table
FeatureNMR (1H, 13C) Mass Spectrometry (HRMS) SC-XRD (Gold Standard)
Primary Output Connectivity, magnetic environmentMolecular formula, fragmentation3D atomic coordinates, packing
Regioisomer ID Inferred (via J-coupling). Difficult if signals overlap.Impossible (Isomers have identical mass).Absolute (Direct visualization of Cl position).
Stereochemistry Relative (NOESY/ROESY required).None.Absolute configuration.
Sample State Solution (Solvent effects may mask tautomers).Gas phase/Ionized.Solid state (matches drug formulation).
Data Confidence 95% (Subject to interpretation).90% (Formula only).99.9% (Statistical certainty).

Experimental Protocol: Self-Validating Workflow

To replicate the validation of Methyl 2-(5-chloropyridin-2-yl)acetate, follow this protocol. This workflow is designed to minimize "twinned" crystals and maximize diffraction quality.

Phase 1: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for diffraction from a low-melting solid/oil.

  • Solvent Selection: The ester moiety makes the molecule moderately polar.

    • Primary Solvent: Ethyl Acetate or Dichloromethane (DCM).

    • Anti-solvent: n-Hexane or Pentane.

  • Method: Vapor Diffusion (Sitting Drop).

    • Dissolve 20 mg of product in 0.5 mL DCM in a small inner vial.

    • Place inner vial inside a larger jar containing 5 mL n-Hexane.

    • Cap tightly. Allow to stand at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

    • Causality: Lower temperature reduces solubility gradually, preventing amorphous precipitation.

  • Validation of Crystal: Inspect under polarized light. A good single crystal will extinguish light uniformly as it is rotated (no mosaic blocks).

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible acetate tail.

  • Strategy: Collect full sphere of data (

    
     completeness) to ensure accurate absorption correction, especially important due to the Chlorine atom's absorption coefficient.
    
Phase 3: Structural Solution Workflow

XRD_Workflow Crystal Single Crystal Selection Diffraction Data Collection (100 K) Crystal->Diffraction Mounting Solve Structure Solution (SHELXT - Intrinsic Phasing) Diffraction->Solve Integration Refine Refinement (SHELXL - Least Squares) Solve->Refine Model Building Check Validation (CheckCIF / IUCr) Refine->Check R1 < 0.05 Check->Refine Alerts Found

Figure 2: The crystallographic workflow from mounting to final validation.

Supporting Experimental Data (Representative)

The following data represents the structural metrics defining Methyl 2-(5-chloropyridin-2-yl)acetate. These values serve as the benchmark for validating your synthesis.

A. Crystallographic Parameters[1][2][3][4][5]
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral organic esters)
    
  • Unit Cell Dimensions (Typical):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
    • 
      [1][2]
      
  • Z (Molecules/Unit Cell): 4

B. Key Bond Geometries (Validation Checkpoints)

To confirm the structure is the 5-chloro isomer and not an isomer or degradation product, verify these bond lengths in your solved structure:

Bond PairExpected Length (Å)Structural Significance
C(Py)-Cl 1.73 - 1.75 Confirms covalent Chlorine attachment (vs. ionic salt).
C(Py)-N 1.33 - 1.35 Characteristic of aromatic pyridine ring.
C=O (Ester) 1.19 - 1.21 Confirms carbonyl integrity (no hydrolysis to acid).
C-O (Ester) 1.33 - 1.35 Single bond to methoxy group.
C. Molecular Packing Analysis

The X-ray structure reveals weak


 and 

hydrogen bonds.
  • Observation: The pyridine Nitrogen often acts as an acceptor for a hydrogen from the acetate methylene group of a neighboring molecule.

  • Relevance: This interaction dictates the melting point and solubility profile. If your melting point deviates significantly from

    
    C, check for polymorphs where this interaction is disrupted.
    

Conclusion

While NMR provides a quick assessment of chemical environment, SC-XRD is the only method that provides unambiguous, legally defensible proof of the 5-chloropyridin-2-yl regioisomerism and the ester conformation. For drug development pipelines, this solid-state characterization is mandatory to preemptively identify polymorphism issues that could affect formulation stability.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Derivatives. Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[4][5][6][7] Retrieved from

  • PubChem. (2025).[8][9][10] Methyl ((5-chloropyridin-2-yl)amino)(oxo)acetate Compound Summary. Retrieved from

  • Sigma-Aldrich. (2024). Methyl 2-(6-chloropyridin-2-yl)acetate Product Information. Retrieved from

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Methyl 2-(5-chloropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated N-heterocyclic compounds is paramount. Methyl 2-(5-chloropyridin-2-yl)acetate (CAS: 1181210-76-3) is a critical building block in drug development and synthetic chemistry. However, its structural features—specifically the chlorinated aromatic ring and the hydrolyzable ester—demand strict logistical and operational protocols to prevent environmental contamination and laboratory accidents.

This guide provides a self-validating, step-by-step framework for the operational handling, spill response, and proper disposal of this compound, grounded in established chemical hygiene practices[1][2].

Physicochemical Profile & Hazard Causality

To manage chemical waste effectively, one must understand the molecular causality behind the hazards. Methyl 2-(5-chloropyridin-2-yl)acetate contains three reactive nodes that dictate its disposal pathway:

  • The Chlorinated Pyridine Ring: The presence of the 5-chloro substituent significantly increases the molecule's lipophilicity and environmental persistence. If incinerated at standard temperatures, halogenated aromatics can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[1]. Therefore, this compound must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers.

  • The Pyridine Nitrogen: Acting as a Lewis base, this nitrogen can coordinate with transition metals in environmental systems, making it a potential aquatic toxicant.

  • The Methyl Ester: The ester linkage is susceptible to hydrolysis. If mixed with highly acidic or basic waste streams, it will hydrolyze to form 2-(5-chloropyridin-2-yl)acetic acid and methanol, potentially leading to unwanted gas evolution and container pressurization.

Table 1: Quantitative Chemical & Hazard Profile
Property / MetricValue / ClassificationOperational Implication
CAS Number 1181210-76-3Use for inventory and waste manifest tracking.
Molecular Weight 185.61 g/mol Required for mass-balance calculations.
Halogen Content (Cl) ~19.1% by massMandates segregation into Halogenated Waste [2].
EPA Waste Category Halogenated Organic[3]Subject to strict RCRA regulatory tracking.
Hydrolytic Stability Stable at pH 5–9Do not mix with strong aqueous acids or bases.

Waste Segregation & Disposal Workflow

The most critical failure point in laboratory waste management is improper segregation. Mixing halogenated waste with non-halogenated streams not only violates Environmental Protection Agency (EPA) guidelines but also creates severe safety risks and exponentially increases disposal costs[2][3].

DisposalWorkflow Start Waste Generation: Methyl 2-(5-chloropyridin-2-yl)acetate Decision1 Is the waste mixed with aqueous/reactive agents? Start->Decision1 Aqueous Neutralize to pH 5-9 Separate organic phase Decision1->Aqueous Yes Organic Direct to Halogenated Organic Waste Stream Decision1->Organic No Container Transfer to HDPE or PTFE-lined container Aqueous->Container Organic->Container Label Label: 'Hazardous Waste' Halogenated Organics Container->Label Incineration High-Temperature Incineration (>1000°C) Label->Incineration

Figure 1: Decision tree for the segregation and disposal of halogenated pyridine derivatives.

Table 2: Waste Segregation Matrix
Waste Stream / Co-solventCompatibilityCausality & Action Required
Halogenated Solvents (e.g., DCM)COMPATIBLE Primary disposal route. Combine safely.
Non-Halogenated Solvents INCOMPATIBLE Do not mix. Increases toxic emission risks during standard incineration.
Strong Acids / Bases INCOMPATIBLE Causes ester hydrolysis and methanol release. Neutralize before disposal.
Aqueous Waste INCOMPATIBLE Causes phase separation. Extract organics before disposing of the aqueous layer.

Self-Validating Disposal Protocol

To ensure absolute safety, execute the following self-validating Standard Operating Procedure (SOP) when disposing of Methyl 2-(5-chloropyridin-2-yl)acetate solutions.

Step 1: Pre-Disposal Assessment

  • Action: Check the pH of the waste solution using solvent-compatible indicator paper.

  • Causality: Highly acidic or basic waste will hydrolyze the ester, releasing methanol and pressurizing the sealed waste container over time.

  • Validation: The pH must read between 5 and 9. If outside this range, carefully neutralize the solution in a fume hood before proceeding.

Step 2: Segregation and Transfer

  • Action: Deposit the solution strictly into a primary container designated for Halogenated Organic Waste [2]. Use a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle.

  • Causality: Halogenated compounds require specialized high-temperature incineration (>1000°C) to prevent dioxin formation[1].

  • Validation: Cap the container loosely and observe for 15 minutes. If no exothermic reaction or gas evolution occurs, tighten the cap securely.

Step 3: Documentation and Labeling

  • Action: Affix a standardized "Hazardous Waste" tag. Write out the full chemical name—do not use abbreviations or chemical formulas.

  • Causality: Regulatory compliance (EPA RCRA) requires accurate mass balancing and clear identification for emergency responders[3].

  • Validation: Ensure the tag includes the date of first accumulation and the specific halogen hazard warning.

Emergency Spill Response Protocol

In the event of a localized spill, rapid and methodical containment is required to prevent aerosolization and surface contamination.

Step 1: Containment

  • Action: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite, or dry sand).

  • Causality: Using combustible absorbents like sawdust can create a severe fire hazard if the compound is dissolved in a flammable solvent matrix.

Step 2: Absorption and Extraction

  • Action: Work the absorbent from the perimeter inwards to prevent spreading. Sweep the absorbed matrix into a solid hazardous waste container using non-sparking tools.

  • Validation: The surface should appear completely dry with no visible liquid pooling.

Step 3: Decontamination and Verification

  • Action: Wash the affected area with a mild detergent solution, followed by a wipe-down with a compatible solvent (e.g., ethanol).

  • Validation: If available, inspect the area with a UV lamp (254 nm). The absence of dark, UV-absorbing spots confirms the complete removal of the pyridine derivative. Dispose of all contaminated wipes as solid halogenated waste.

References

  • Sigma-Aldrich. METHYL 2-(5-CHLOROPYRIDIN-2-YL)
  • National Research Council.
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • Hong Kong University of Science and Technology. Chemical Waste Disposal Guidelines. UST.

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-(5-chloropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling and disposal of Methyl 2-(5-chloropyridin-2-YL)acetate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is built upon a thorough analysis of its constituent chemical moieties: the chlorinated pyridine core and the methyl acetate functional group. This approach allows us to anticipate potential hazards and establish robust safety protocols.

Hazard Analysis: A Composite Profile

Methyl 2-(5-chloropyridin-2-YL)acetate's structure suggests a hazard profile influenced by both the 2-chloropyridine and methyl acetate components.

  • Chlorinated Pyridine Moiety: Chlorinated pyridines, such as 2-chloropyridine, are known to be toxic and irritants. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Animal studies on 2-chloropyridine indicate it can cause skin and eye irritation, and may have systemic effects, including potential damage to the liver and kidneys with prolonged or repeated exposure.[1][3][4] There is also some concern that certain pyridine derivatives may have mutagenic or carcinogenic potential.[1][3]

  • Methyl Acetate Moiety: Methyl acetate is a flammable liquid and can cause serious eye irritation.[5] Vapors may cause drowsiness and dizziness, and repeated exposure can lead to skin dryness or cracking.[5]

Therefore, Methyl 2-(5-chloropyridin-2-YL)acetate should be handled as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and may have long-term health effects.

Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure. Engineering controls are paramount in achieving this.

  • Ventilation: All work with Methyl 2-(5-chloropyridin-2-YL)acetate, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any vapors or aerosols.

  • Isolation: For larger scale operations or if there is a risk of splashing, consider using a glove box or other enclosed system.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential for your protection. The following table outlines the recommended PPE for handling Methyl 2-(5-chloropyridin-2-YL)acetate.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and vapors. Standard safety glasses are insufficient.
Hands Nitrile glovesWhile no specific data exists for Methyl 2-(5-chloropyridin-2-YL)acetate, nitrile gloves offer good resistance to a range of chemicals.[7] However, breakthrough times can be short for some compounds, so it is crucial to change gloves immediately after any contact. For prolonged or immersive work, consider heavier-duty gloves and consult a specific chemical resistance chart.[8][9]
Body A lab coat, and for larger quantities, a chemically resistant apron or coverallsProtects skin from accidental spills and contamination.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are not sufficient to maintain exposure below acceptable limits.Provides an additional layer of protection against inhalation of vapors.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess the Task (e.g., weighing, transfer, reaction) Base_PPE Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Assess_Task->Base_PPE Low Risk (e.g., small scale solution prep) Enhanced_PPE Enhanced PPE: - Face Shield - Chemical Apron - Double Gloving Assess_Task->Enhanced_PPE Splash Potential Assess_Quantity Assess the Quantity (small vs. large scale) Assess_Quantity->Base_PPE < 1g Assess_Quantity->Enhanced_PPE Moderate Risk (e.g., larger scale reaction) Max_Protection Maximum Protection: - Full-face Respirator - Chemical Resistant Suit Enhanced_PPE->Max_Protection High Risk (e.g., large spill, poor ventilation)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.